Product packaging for Phenylglyoxylic Acid-d5(Cat. No.:)

Phenylglyoxylic Acid-d5

Cat. No.: B565220
M. Wt: 155.16 g/mol
InChI Key: FAQJJMHZNSSFSM-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenylglyoxylic Acid-d5, also known as this compound, is a useful research compound. Its molecular formula is C8H6O3 and its molecular weight is 155.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3 B565220 Phenylglyoxylic Acid-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJJMHZNSSFSM-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Phenylglyoxylic Acid-d5 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic Acid-d5 (PGA-d5) is the deuterated analog of Phenylglyoxylic Acid (PGA), a primary metabolite of styrene and ethylbenzene.[1] Due to its isotopic labeling, PGA-d5 serves as an invaluable internal standard for the accurate quantification of PGA in biological samples, particularly in the context of monitoring occupational or environmental exposure to styrene.[2] This technical guide provides an in-depth overview of this compound, including its chemical structure, properties, a plausible synthesis and purification protocol, its application in analytical methods, and its role in the metabolic pathway of styrene.

Chemical Structure and Properties

This compound is structurally identical to Phenylglyoxylic Acid, with the exception of five deuterium atoms replacing the hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based analytical methods.

Chemical Structure:

this compound Chemical Structure

Figure 1. Chemical Structure of this compound.

Synonyms: α-Oxobenzeneacetic Acid-d5, Benzoylformic Acid-d5[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1217089-53-6[1][3][5]
Molecular Formula C₈HD₅O₃[3][5]
Molecular Weight 155.16 g/mol [1][3][5]
Appearance Light Yellowish Beige Solid[4]
Melting Point 62-64 °C[1]
Boiling Point 258.6 ± 13.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
SMILES OC(=O)C(=O)c1c([2H])c([2H])c([2H])c([2H])c1[2H])[5]

Experimental Protocols

Synthesis and Purification of this compound (Plausible Method)

Materials:

  • Phenylglyoxylic Acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Platinum on carbon (Pt/C, 5 wt%)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • H/D Exchange Reaction: In a high-pressure reaction vessel, dissolve Phenylglyoxylic Acid (1 equivalent) in D₂O.

  • Add 5 wt% Pt/C catalyst (0.1 equivalents).

  • Pressurize the vessel with hydrogen gas (1 atm).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

  • Work-up: After the reaction is complete, filter the mixture to remove the Pt/C catalyst.

  • Extract the aqueous solution with ethyl acetate (3 x volume).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of Phenylglyoxylic Acid in Urine using HPLC-MS/MS with this compound as an Internal Standard

This protocol describes the determination of Phenylglyoxylic Acid in urine samples, a common application for this compound.

Materials:

  • Urine samples

  • This compound (internal standard solution, e.g., 1 mg/L in methanol)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Syringe filters (0.22 µm)

  • HPLC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of urine, add 10 µL of the this compound internal standard solution.

    • Add 890 µL of a diluent (e.g., 10% methanol in water with 0.1% formic acid).

    • Vortex the mixture thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol.

      • Gradient: A suitable gradient to separate PGA from other urine components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Phenylglyoxylic Acid: Monitor the transition from the precursor ion (m/z of deprotonated PGA) to a characteristic product ion.

        • This compound: Monitor the transition from the precursor ion (m/z of deprotonated PGA-d5) to a characteristic product ion.

      • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve using known concentrations of Phenylglyoxylic Acid spiked into a blank urine matrix, with a constant concentration of the this compound internal standard.

    • Calculate the concentration of Phenylglyoxylic Acid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Relevance

Styrene Metabolism

Phenylglyoxylic Acid is a key metabolite in the biotransformation of styrene. The metabolic pathway primarily occurs in the liver and involves a series of enzymatic reactions. Understanding this pathway is crucial for interpreting the results of biomonitoring for styrene exposure.

Styrene_Metabolism Styrene Metabolism Pathway Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide Cytochrome P450 (e.g., CYP2E1, CYP2B6) StyreneGlycol Styrene Glycol StyreneOxide->StyreneGlycol Epoxide Hydrolase MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid Alcohol/Aldehyde Dehydrogenase PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Mandelate Dehydrogenase

Caption: Metabolic pathway of styrene leading to the formation of Phenylglyoxylic Acid.

Neurotoxicity of Phenylglyoxylic Acid

While Phenylglyoxylic Acid itself is a metabolite, studies on its parent compound, styrene, have indicated neurotoxic effects. The neurotoxicity of styrene is thought to be mediated, in part, by its metabolites. Research suggests that exposure to styrene can lead to alterations in neurotransmitter systems, particularly dopamine.[6] Phenylglyoxylic acid has been shown to affect dopamine levels in nervous tissue. However, a detailed signaling pathway for the direct neurotoxic effects of Phenylglyoxylic Acid is not well-elucidated in publicly available literature. The neurotoxicity is likely a complex process involving multiple mechanisms, including oxidative stress.

Experimental Workflow for Biomonitoring

The use of this compound as an internal standard is a critical component of the experimental workflow for biomonitoring of styrene exposure. The following diagram illustrates the typical steps involved.

Biomonitoring_Workflow Biomonitoring Workflow for Styrene Exposure cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing UrineCollection Urine Sample Collection Spiking Spike with This compound (Internal Standard) UrineCollection->Spiking Dilution Dilution Spiking->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Separation Filtration->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS PeakIntegration Peak Area Integration MSMS->PeakIntegration RatioCalculation Calculate Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Experimental workflow for the quantification of Phenylglyoxylic Acid in urine.

Conclusion

This compound is an essential tool for researchers and professionals in the fields of toxicology, environmental health, and drug development. Its use as an internal standard allows for the highly accurate and precise quantification of Phenylglyoxylic Acid, a key biomarker of styrene exposure. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis method, a detailed analytical protocol, and its biological context. The provided diagrams illustrate the key pathways and workflows, offering a clear visual representation for better understanding. As research into the health effects of styrene and other industrial chemicals continues, the role of isotopically labeled standards like this compound will remain critical for generating reliable and reproducible data.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Phenylglyoxylic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Phenylglyoxylic Acid-d5. This deuterated analog of phenylglyoxylic acid is a crucial tool in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetics, and as an internal standard in mass spectrometry-based bioanalysis. This document details the synthetic routes, experimental protocols, and analytical data for the preparation of this compound, ensuring a high level of technical detail for the intended scientific audience.

Introduction

Phenylglyoxylic acid, a key metabolite of styrene, is often used as a biomarker for exposure to this industrial chemical. Its deuterated isotopologue, this compound, in which the five hydrogen atoms of the phenyl group are replaced with deuterium, is an invaluable tool for quantitative analysis. The stable isotope label allows for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, enabling precise and accurate quantification of its non-labeled counterpart in biological matrices.

This guide focuses on the practical aspects of synthesizing this compound, providing detailed experimental procedures and the expected analytical outcomes.

Synthetic Pathways

The synthesis of this compound can be approached through two primary strategies:

  • Oxidation of a Deuterated Precursor: This is the most direct and commonly employed method. It involves the synthesis of a suitable deuterated starting material, such as benzaldehyde-d5, which is then oxidized to yield the desired product. This approach ensures high isotopic incorporation in the final molecule.

  • Direct Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium on the phenyl ring of either phenylglyoxylic acid or a suitable precursor like mandelic acid. This is typically achieved through acid or metal-catalyzed exchange reactions.

This guide will provide a detailed experimental protocol for the first approach, as it offers a more controlled and predictable outcome in terms of isotopic purity.

Experimental Protocols

Synthesis of this compound via Oxidation of Benzaldehyde-d5

This section details a proven method for the synthesis of this compound, starting from commercially available benzaldehyde-d5.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Benzaldehyde_d5 Benzaldehyde-d5 reaction_node Oxidation (90-110 °C, 11 hours) Benzaldehyde_d5->reaction_node SeO2 Selenium Dioxide (SeO2) SeO2->reaction_node Pyridine Pyridine Pyridine->reaction_node Catalyst PGA_d5 This compound reaction_node->PGA_d5

Caption: Synthetic pathway for this compound.

Materials and Reagents:

  • Benzaldehyde-d5 (C₆D₅CHO)

  • Selenium Dioxide (SeO₂)

  • Pyridine

  • Sodium Hydroxide (NaOH), 1N solution

  • Hydrochloric Acid (HCl), 1N solution

  • Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: 5% Acetic Acid in Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde-d5, selenium dioxide, and pyridine.

  • Reaction: Heat the reaction mixture to 90-110 °C and maintain this temperature for 11 hours with constant stirring.

  • Work-up:

    • After cooling to room temperature, add 25 mL of 1N NaOH solution to the reaction mixture.

    • Extract the aqueous phase with chloroform (3 x 50 mL) to remove any unreacted starting material and byproducts.

    • Combine the aqueous phases and acidify to approximately pH 1 using 1N HCl.

    • Extract the acidified aqueous phase with chloroform (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic phase and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mobile phase of 5% acetic acid in ethanol.

  • Final Product: Collect the fractions containing the pure this compound and evaporate the solvent to yield a white powder.

Quantitative Data

The following table summarizes the key quantitative data obtained from the synthesis of this compound.

ParameterValue
Yield 42%
Isotopic Purity 99 atom % D

Analytical Characterization

The synthesized this compound was characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 9.25 (s, 1H, -COOH)

  • δ 8.29 (s, 0.02 H, residual aromatic protons)

  • δ 7.71 (s, 0.01 H, residual aromatic protons)

  • δ 7.54 (s, 0.02 H, residual aromatic protons)

¹³C NMR (75 MHz, CDCl₃):

  • δ 184.6 (C=O, ketone)

  • δ 162.7 (C=O, carboxylic acid)

  • δ 135.1 (t, J = 27.2 Hz, C-D)

  • δ 131.6 (C-ipso)

  • δ 130.41 (t, J = 25.6 Hz, C-D)

  • δ 128.5 (t, J = 24.0 Hz, C-D)

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI (m/z):

  • Calculated for C₈D₅O₃H [M-H]⁻: 154.0553

  • Found: 154.0558

Alternative Synthetic Approach: Deuteration of Mandelic Acid

Conceptual Workflow:

G cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Oxidation Mandelic_Acid Mandelic Acid Catalyst Pt Catalyst D₂O, Acid Mandelic_Acid->Catalyst Mandelic_Acid_d5 Mandelic Acid-d5 Catalyst->Mandelic_Acid_d5 Oxidant Oxidizing Agent Mandelic_Acid_d5->Oxidant PGA_d5 This compound Oxidant->PGA_d5

Caption: Conceptual workflow for an alternative synthesis.

This two-step process offers an alternative for laboratories equipped for catalytic deuterations. The subsequent oxidation of mandelic acid-d5 to this compound can be achieved using various oxidizing agents, such as potassium permanganate.

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound. The described method, involving the oxidation of benzaldehyde-d5, offers a reliable route to obtaining the desired isotopically labeled compound with high purity. The provided analytical data serves as a benchmark for researchers to confirm the successful synthesis and characterization of this important analytical standard. The information presented herein is intended to support the scientific community in the fields of drug development, metabolism research, and bioanalysis by facilitating the in-house preparation of this compound.

Phenylglyoxylic Acid-d5 as a Metabolite of Styrene and Ethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylglyoxylic Acid-d5 (PGA-d5) in the context of its role as a stable isotope-labeled internal standard for the quantification of Phenylglyoxylic Acid (PGA), a key metabolite of styrene and ethylbenzene. This document details the metabolic pathways, provides quantitative data on metabolite levels, and outlines the experimental protocols for their analysis, serving as a critical resource for professionals in toxicology, occupational health, and drug metabolism.

Introduction

Styrene and ethylbenzene are volatile organic compounds widely used in the industrial production of polymers, resins, and synthetic rubbers.[1] Human exposure, both in occupational settings and in the general environment, is a significant public health concern due to their potential carcinogenicity.[1] Biomonitoring of exposure is crucial for risk assessment and is effectively achieved by measuring the urinary concentrations of their major metabolites, mandelic acid (MA) and phenylglyoxylic acid (PGA).[2] this compound is the deuterated form of PGA and serves as an ideal internal standard in mass spectrometry-based analytical methods to ensure accurate quantification by correcting for matrix effects and variations during sample preparation.[3][4]

Metabolic Pathways of Styrene and Ethylbenzene

Both styrene and ethylbenzene are metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of common metabolites, including mandelic acid and phenylglyoxylic acid.[5][6]

Styrene Metabolism

The primary metabolic pathway of styrene involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1 and CYP2B6, to form styrene-7,8-oxide.[7] This epoxide is then hydrolyzed by epoxide hydrolase to styrene glycol (phenylethylene glycol).[5] Subsequent oxidation of styrene glycol yields mandelic acid, which is further oxidized to phenylglyoxylic acid.[5][8] A minor pathway involves the glutathione conjugation of styrene-7,8-oxide.[5]

dot

Styrene_Metabolism Styrene Styrene Styrene->Styrene_oxide Styrene_oxide->Styrene_glycol Styrene_glycol->Mandelic_Acid Mandelic_Acid->Phenylglyoxylic_Acid CYP_label CYP2E1, CYP2B6 CYP_label->Styrene_oxide EH_label Epoxide Hydrolase EH_label->Styrene_glycol Oxidation1_label Oxidation Oxidation1_label->Mandelic_Acid Oxidation2_label Oxidation Oxidation2_label->Phenylglyoxylic_Acid

Metabolic pathway of Styrene to Phenylglyoxylic Acid.

Ethylbenzene Metabolism

Ethylbenzene is primarily metabolized through side-chain oxidation by cytochrome P450 enzymes, including CYP2E1 and CYP1A2, to form 1-phenylethanol.[6] This intermediate is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid, following a similar downstream pathway to styrene.[5][6]

dot

Ethylbenzene_Metabolism Ethylbenzene Ethylbenzene Ethylbenzene->Phenylethanol Phenylethanol->Mandelic_Acid Mandelic_Acid->Phenylglyoxylic_Acid CYP_label CYP2E1, CYP1A2 CYP_label->Phenylethanol Oxidation1_label Oxidation Oxidation1_label->Mandelic_Acid Oxidation2_label Oxidation Oxidation2_label->Phenylglyoxylic_Acid

Metabolic pathway of Ethylbenzene to Phenylglyoxylic Acid.

Quantitative Data

The urinary excretion of mandelic acid and phenylglyoxylic acid is a reliable indicator of exposure to styrene and ethylbenzene. The relative amounts of these metabolites can vary, but mandelic acid is generally the more abundant metabolite.

Table 1: Urinary Metabolite Excretion after Styrene and Ethylbenzene Exposure in Humans
CompoundMetaboliteApproximate Percentage of Urinary MetabolitesReference
StyreneMandelic Acid60-85%[3][8]
Phenylglyoxylic Acid10-30%[3][8]
EthylbenzeneMandelic Acid~64-71%[6]
Phenylglyoxylic Acid~19-25%[6]
Table 2: Urinary Concentrations of Mandelic Acid and Phenylglyoxylic Acid
PopulationMandelic Acid (mg/g creatinine)Phenylglyoxylic Acid (mg/g creatinine)Reference
Styrene Exposed Workers
TWA < 50 ppmRange: 5 - 2270-[3]
TWA ~100 ppm (predicted)~1290~300 (MA+PGA ~1590)[3]
General Population (Non-exposed)
Mean6 mg/L (approx. 4 mg/g cr)-[8]
Petrol Station Workers
Mean (SD)0.061 (0.012) g/g creatinine-[1]

TWA: Time-Weighted Average

Table 3: Biodegradation Kinetic Constants for Styrene and Ethylbenzene by a Mixed Bacterial Culture
Substrateµmax (1/h)KS (mg/L)KI (mg/L)Reference
Styrene0.158125.9113.15[9]
Ethylbenzene0.209037.7762.62[9]

µmax: maximum specific growth rate, KS: half-saturation constant, KI: inhibition constant.

Experimental Protocols

The quantification of mandelic acid and phenylglyoxylic acid in urine is most accurately performed using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with isotope dilution. This compound is used as the internal standard for PGA, and Mandelic Acid-d5 is used for MA.

Sample Preparation
  • Urine Sample Collection: Collect post-shift urine samples in sterile containers.

  • Dilution: Directly dilute the urine sample with the initial mobile phase (e.g., 1:10 v/v).[10]

  • Internal Standard Spiking: Add a known concentration of the internal standard mixture (PGA-d5 and MA-d5) to the diluted urine sample.

  • Filtration: Pass the sample through a 0.22 µm filter membrane before injection into the UPLC-MS/MS system.[10]

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a tandem mass spectrometer.

  • Column: A reversed-phase column, such as a Waters HSS T3 or a Zorbax SB-C18, is commonly used.[11][12]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[11][13]

  • Ionization Mode: Electrospray ionization in negative mode (ESI-) is used.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 4: Exemplary MRM Transitions for Analytes and Internal Standards
AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Reference
Phenylglyoxylic Acid14977105[5]
This compound 154 82 -[5]
Mandelic Acid15110777[5]
Mandelic Acid-d5 156 112 -[5]

dot

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_Data Data Processing Urine_Collection Urine Collection Dilution Dilution with Mobile Phase Urine_Collection->Dilution Spiking Spiking with PGA-d5 & MA-d5 Dilution->Spiking Filtration Filtration (0.22 µm) Spiking->Filtration Injection Sample Injection Filtration->Injection Chromatography Chromatographic Separation (Reversed-Phase) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification using Isotope Dilution Detection->Quantification

Experimental workflow for the analysis of urinary metabolites.

Conclusion

This compound is an indispensable tool for the accurate biomonitoring of exposure to styrene and ethylbenzene. The detailed understanding of the metabolic pathways and the availability of robust analytical methods, such as UPLC-MS/MS with isotope dilution, allow for precise and reliable quantification of Phenylglyoxylic Acid and Mandelic Acid in urine. This technical guide provides researchers, scientists, and drug development professionals with the essential information to conduct and interpret these critical toxicological assessments.

References

Phenylglyoxylic Acid-d5 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for Phenylglyoxylic Acid-d5 (CAS No: 1217089-53-6). This deuterated analog of Phenylglyoxylic acid is primarily utilized as an internal standard in biomedical and toxicological research, particularly as a biomarker for exposure to compounds like ethylbenzene and styrene.[1] While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the inherent chemical properties of the parent molecule dictate the necessary safety and handling protocols.[2]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated form for comparison.

PropertyThis compoundPhenylglyoxylic Acid
CAS Number 1217089-53-6[1][3]611-73-4[4]
Molecular Formula C₈HD₅O₃[1][3]C₈H₆O₃[5]
Molecular Weight 155.16 g/mol [1][3]150.13 g/mol [6]
Appearance Light Yellowish Beige Solid[7]Off-white Solid[4][5]
Melting Point 62-64 °C[1]60 - 69 °C[4]
Boiling Point 258.6 ± 13.0 °C at 760 mmHg[1]No data available
Density 1.3 ± 0.1 g/cm³[1]No data available
Flash Point 124.4 ± 16.3 °C[1]No data available
Storage Temperature 2-8°C Refrigerator[7]No specific recommendation, but cool, dry, well-ventilated place is advised.[5]

Hazard Identification and Classification

GHS Classification (based on Phenylglyoxylic Acid):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][8]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[6][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6][8]

Hazard Statements:

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Signal Word: Warning[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4][8] However, studies on the non-deuterated Phenylglyoxylic acid in rats indicated that at high doses administered orally over three months, there was an increase in relative kidney weight.[9] Minor changes in the peripheral nerve myelin sheath and electroretinography were also observed in the highest dose group.[9] There were no gross signs of toxicity or changes in neurobehavior observed.[9]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles that comply with EN166 standards.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA-approved respirator.[5][8]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[8] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is at 2-8°C.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][8] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[4][8]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[4]

  • Spill Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[4]

Disposal Considerations
  • Dispose of this chemical in accordance with federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

Safe_Handling_Workflow A Receipt and Storage B Risk Assessment A->B Before use C PPE Selection B->C Based on SDS D Handling in Ventilated Area (Fume Hood) C->D E Weighing and Solution Preparation D->E Avoid dust F Experimental Use E->F G Decontamination F->G Post-experiment I Documentation F->I Record usage H Waste Disposal G->H Segregate waste H->I Record disposal

Caption: Logical workflow for the safe handling of this compound.

References

Commercial Suppliers and Availability of Phenylglyoxylic Acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Phenylglyoxylic Acid-d5 (PGA-d5), a critical internal standard for various analytical applications in research and drug development. This document summarizes supplier information, presents a detailed experimental protocol for its use, and visualizes key workflows.

Introduction

This compound (CAS No. 1217089-53-6) is the deuterium-labeled form of Phenylglyoxylic Acid, a primary metabolite of styrene and ethylbenzene. Its application as an internal standard in isotope dilution mass spectrometry allows for precise and accurate quantification of its unlabeled counterpart in complex biological matrices, such as urine. This is particularly crucial for biomonitoring studies assessing occupational or environmental exposure to industrial solvents, as well as in pharmacokinetic studies of compounds metabolized to phenylglyoxylic acid. The use of a stable isotope-labeled internal standard like PGA-d5 is essential to compensate for matrix effects and variations in sample preparation and instrument response, leading to highly reliable analytical results.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers. The following table summarizes key information for sourcing this compound. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierCatalog NumberPurityAvailable Pack Sizes
Santa Cruz Biotechnology, Inc. sc-214930Information not readily availableContact for details
Simson Pharma Limited G210016High Purity (Certificate of Analysis provided)Custom Synthesis
LGC Standards TRC-P327502>95% (HPLC)5 mg, 50 mg
Pharmaffiliates PA STI 073120High Purity (Certificate of Analysis provided)Contact for details
MedChemExpress HY-W010255S>98%5 mg

Experimental Protocol: Quantification of Phenylglyoxylic Acid in Urine by HPLC-MS/MS

The following protocol is adapted from the methodology described by Paci et al. in Current Analytical Chemistry (2013), which details the use of this compound for the quantitative determination of phenylglyoxylic acid (PGA) in urine samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with isotopic dilution.[1]

Reagents and Standards
  • Phenylglyoxylic Acid (PGA) standard

  • This compound (PGA-d5) internal standard

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (collected and stored at -20°C)

Preparation of Stock and Working Solutions
  • PGA Stock Solution (1 mg/mL): Dissolve 10 mg of PGA in 10 mL of methanol.

  • PGA-d5 Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of PGA-d5 in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking blank urine with the PGA stock solution to achieve a concentration range relevant to the expected sample concentrations.

  • Internal Standard Working Solution (10 µg/mL): Dilute the PGA-d5 stock solution with methanol.

Sample Preparation
  • Thaw urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer 100 µL of each urine sample, calibration standard, and quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL PGA-d5 internal standard working solution to each tube.

  • Vortex briefly.

  • Add 890 µL of 0.1% formic acid in water to each tube.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions
  • HPLC System: An HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • PGA: Precursor ion (m/z) 149.0 -> Product ion (m/z) 105.0

    • PGA-d5: Precursor ion (m/z) 154.0 -> Product ion (m/z) 110.0

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis
  • Quantify the concentration of PGA in the urine samples by constructing a calibration curve based on the peak area ratio of the analyte (PGA) to the internal standard (PGA-d5) versus the concentration of the calibration standards.

  • The results are typically normalized to urinary creatinine concentration to account for dilution effects.

Visualizations

Experimental Workflow for Urinary PGA Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sample_processing Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing & Results urine Urine Sample spike Spike with Internal Standard urine->spike cal_standards Calibration Standards cal_standards->spike calibration_curve Calibration Curve Generation cal_standards->calibration_curve is_stock PGA-d5 Stock is_working PGA-d5 Working Solution is_stock->is_working Dilution is_working->spike dilute Dilute & Acidify spike->dilute centrifuge Centrifuge dilute->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_ms HPLC-MS/MS Analysis supernatant->hplc_ms peak_integration Peak Integration & Ratio Calculation hplc_ms->peak_integration quantification Quantification of PGA peak_integration->quantification calibration_curve->quantification normalization Creatinine Normalization quantification->normalization final_result Final Concentration normalization->final_result

Caption: Workflow for the quantification of Phenylglyoxylic Acid in urine using a d5-labeled internal standard.

Sourcing and Application Logic

sourcing_and_application cluster_sourcing Sourcing cluster_application Application in Biomonitoring cluster_outcome Outcome identify_suppliers Identify Commercial Suppliers evaluate_specs Evaluate Purity & Availability identify_suppliers->evaluate_specs procure Procure this compound evaluate_specs->procure method_dev Analytical Method Development procure->method_dev Internal Standard method_val Method Validation method_dev->method_val sample_analysis Urine Sample Analysis method_val->sample_analysis data_interp Data Interpretation sample_analysis->data_interp exposure_assessment Exposure Assessment data_interp->exposure_assessment pk_study Pharmacokinetic Study data_interp->pk_study

Caption: Logical flow from sourcing this compound to its application in research and development.

References

Methodological & Application

Application Notes and Protocols for Biomonitoring of Styrene Exposure Using Phenylglyoxylic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene is a widely used industrial chemical in the production of plastics, resins, and synthetic rubber. Occupational exposure to styrene is a significant health concern, as it is classified as a possible human carcinogen.[1] Biomonitoring is essential for assessing the internal dose of styrene in exposed individuals. The primary route of styrene metabolism in humans involves its oxidation to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Subsequent oxidation leads to the formation of mandelic acid (MA) and phenylglyoxylic acid (PGA), which are excreted in the urine.[2][3][4] These metabolites serve as reliable biomarkers for assessing styrene exposure.[3][5][6] Phenylglyoxylic Acid-d5 (PGA-d5) is a deuterated analog of PGA, commonly used as an internal standard in analytical methods to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

This document provides a detailed protocol for the determination of phenylglyoxylic acid in urine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with this compound as an internal standard.

Metabolic Pathway of Styrene

The metabolic pathway of styrene in the human body is a critical aspect of understanding its toxicology and the basis for biomonitoring. The primary pathway involves the side-chain oxygenation of styrene.

Styrene_Metabolism Styrene Styrene Styrene_oxide Styrene-7,8-oxide Styrene->Styrene_oxide CYP2E1 Styrene_glycol Styrene Glycol (1,2-phenylethanediol) Styrene_oxide->Styrene_glycol Epoxide Hydrolase Mandelic_acid Mandelic Acid (MA) Styrene_glycol->Mandelic_acid Phenylglyoxylic_acid Phenylglyoxylic Acid (PGA) Mandelic_acid->Phenylglyoxylic_acid

Caption: Metabolic pathway of styrene highlighting the formation of key metabolites.

Experimental Workflow for Biomonitoring

The overall workflow for the biomonitoring of styrene exposure involves several key stages, from sample collection to data analysis.

Biomonitoring_Workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase Sample_Collection Urine Sample Collection (End of shift) Sample_Storage Sample Storage (-20°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Dilution, Spiking with PGA-d5) Sample_Storage->Sample_Preparation HPLC_MSMS HPLC-MS/MS Analysis Sample_Preparation->HPLC_MSMS Data_Analysis Data Analysis (Quantification) HPLC_MSMS->Data_Analysis Reporting Reporting and Interpretation Data_Analysis->Reporting

Caption: Experimental workflow for biomonitoring of styrene exposure.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical method.

Table 1: HPLC-MS/MS Method Parameters

ParameterValue
Chromatographic Column Waters HSS T3[7]
Mobile Phase Acetonitrile and water with 0.5% acetic acid[8]
Ionization Mode Negative Electrospray Ionization (ESI-)[7]
Detection Mode Multiple Reaction Monitoring (MRM)[7]

Table 2: Analytical Performance Characteristics

ParameterPhenylglyoxylic Acid (PGA)Mandelic Acid (MA)
Linearity Range 10 - 1000 ng/mL[7]10 - 1000 ng/mL[7]
Limit of Detection (LOD) 0.015 - 0.081 ng/mL[4][7]0.02 - 0.551 ng/mL[4][7]
Limit of Quantification (LOQ) 0.040 - 0.269 ng/mL[4][7]0.075 - 1.836 ng/mL[4][7]
Recovery 84% - 99.83%[7][8]92.75% - 101.09%[7][8]
Intra-day Precision (%RSD) < 5%[7][8]< 5%[7][8]
Inter-day Precision (%RSD) < 11%[8]< 11%[8]

Experimental Protocols

Urine Sample Collection and Storage
  • Collection: Urine samples should be collected at the end of a work shift to capture peak excretion of metabolites.[9]

  • Container: Use clean, sterile polypropylene containers.

  • Storage: If not analyzed within 48 hours, samples should be frozen at -20°C to ensure the stability of the analytes.[10]

Sample Preparation

This protocol is based on a simple dilution method, which is rapid and minimizes sample manipulation.[7][11]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine sample at approximately 11,000 x g for 15 minutes at 4°C to remove any particulate matter.[3]

  • Transfer a 200 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Spike the sample with an appropriate volume of this compound (PGA-d5) internal standard solution to achieve a final concentration within the calibration range.

  • Dilute the sample with the initial mobile phase (e.g., 10-fold dilution).[10]

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.45 µm cellulose membrane filter into an HPLC vial.[10]

HPLC-MS/MS Analysis

The following is a general procedure for HPLC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: Waters HSS T3 column or equivalent C18 reversed-phase column.[7][8]

    • Mobile Phase A: Water with 0.5% acetic acid.[8]

    • Mobile Phase B: Methanol or Acetonitrile.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5 µL.[8]

    • Gradient: Optimize the gradient to achieve good separation of PGA and MA from endogenous urine components.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in negative mode (ESI-).[7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PGA: m/z 149 → 105[4]

      • PGA-d5: m/z 154 → 126[4]

      • MA: m/z 151 → 107[4]

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Calibration and Quantification
  • Prepare a series of calibration standards in a blank urine matrix by spiking with known concentrations of PGA and a fixed concentration of PGA-d5.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the concentration of PGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the biomonitoring of styrene exposure through the quantification of its urinary metabolite, phenylglyoxylic acid, using HPLC-MS/MS with this compound as an internal standard. The use of a deuterated internal standard is crucial for achieving accurate and reliable results by compensating for matrix effects inherent in urine samples.[12] This method is sensitive, and reproducible, and can be applied to occupational health monitoring and research in drug development.[8]

References

Application Notes and Protocols for the Quantitative Analysis of Phenylglyoxylic Acid in Human Urine using Phenylglyoxylic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenylglyoxylic acid (PGA) is a primary metabolite of styrene, a volatile organic compound widely used in the production of plastics, resins, and rubber. Monitoring PGA levels in human urine is a critical biomarker for assessing occupational and environmental exposure to styrene. The use of a stable isotope-labeled internal standard, such as Phenylglyoxylic Acid-d5 (PGA-d5), is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the quantitative analysis of PGA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with PGA-d5 as an internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method for the quantification of phenylglyoxylic acid in human urine.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)
Phenylglyoxylic Acid (PGA)0.015[1]0.040[1]

Table 2: Method Accuracy and Precision

AnalyteConcentration Levels (mg/L)Intraday Precision (CV%)Interday Precision (CV%)Accuracy (%)
Phenylglyoxylic Acid (PGA)20, 50, 100, 300, 800, 1600<10<11[1]>82[1]

Data presented in the tables are derived from a validated HPLC-MS/MS method utilizing isotopic dilution.[1]

Experimental Protocols

This section details the methodology for the quantitative analysis of phenylglyoxylic acid in human urine.

1. Materials and Reagents:

  • Phenylglyoxylic Acid (PGA) standard

  • This compound (PGA-d5) internal standard

  • Methanol (HPLC grade)

  • Acetic Acid (glacial)

  • Formic Acid

  • Purified water (Milli-Q or equivalent)

  • Human urine (blank)

  • Syringe filters (0.2 µm)

2. Standard Solution Preparation:

  • PGA Stock Solution (100 mg/L): Accurately weigh and dissolve 10 mg of PGA in 100 mL of methanol.

  • PGA-d5 Internal Standard Stock Solution (20 mg/L): Accurately weigh and dissolve 1 mg of PGA-d5 in 50 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the PGA stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 20 to 2000 µg/L).[1]

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To a 10 mL aliquot of urine, add 10 mL of 2% acetic acid.[1]

  • Spike the diluted urine sample with 100 µL of the 10 mg/L deuterated internal standard solution (PGA-d5).[1]

  • Vortex the sample for 10 seconds.

  • Filter the sample through a 0.2 µm syringe filter.[1]

  • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: HPLC system capable of binary gradient elution (e.g., PerkinElmer Series 200 LC pump).[1]

  • Analytical Column: Kinetex 2.6 µm C-18 column (100 x 4.6 mm).[1]

  • Mobile Phase A: 0.2% Formic Acid in Water.[1]

  • Mobile Phase B: 0.2% Formic Acid in Methanol.[1]

  • Flow Rate: 500 µL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000, AB/Sciex).[1]

  • Ionization Source: Turbo Ion Spray (TIS), operated in negative ion mode.[1]

Table 3: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Phenylglyoxylic Acid (PGA)149.0105.0
This compound (PGA-d5)153.8126.0[1]

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank urine with known concentrations of PGA standards and a constant concentration of the PGA-d5 internal standard.

  • The calibration curve is generated by plotting the peak area ratio of PGA to PGA-d5 against the concentration of PGA.

  • The concentration of PGA in unknown samples is determined by interpolating the peak area ratio from the calibration curve.

Visualizations

Styrene Metabolism to Phenylglyoxylic Acid

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene-7,8-Oxide Styrene->StyreneOxide Oxidation StyreneGlycol Styrene Glycol StyreneOxide->StyreneGlycol Hydrolysis MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid Oxidation PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Oxidation

Caption: Metabolic pathway of styrene to phenylglyoxylic acid in humans.

Experimental Workflow for PGA Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing UrineSample 1. Urine Sample Collection Dilution 2. Dilution with Acetic Acid UrineSample->Dilution Spiking 3. Spiking with PGA-d5 Dilution->Spiking Filtering 4. Filtration Spiking->Filtering Injection 5. HPLC Injection Filtering->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS/MS Detection (MRM) Separation->Detection Quantification 8. Quantification using Calibration Curve Detection->Quantification Reporting 9. Result Reporting Quantification->Reporting

Caption: Workflow for the quantitative analysis of phenylglyoxylic acid in urine.

References

High-performance liquid chromatography (HPLC) method for Phenylglyoxylic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Phenylglyoxylic Acid-d5.

This document provides a detailed methodology for the quantitative analysis of Phenylglyoxylic Acid (PGA) in biological matrices, utilizing its deuterated isotopologue, this compound (PGA-d5), as an internal standard. The method is based on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Phenylglyoxylic acid is a primary metabolite of styrene and serves as a crucial biomarker for monitoring occupational and environmental exposure to this compound.[1][2] The use of a stable isotope-labeled internal standard like PGA-d5 is critical for correcting variations in sample preparation and compensating for matrix effects, particularly in complex samples like urine, thereby ensuring accurate and reliable quantification.[1][3]

Experimental Protocols

This section details the step-by-step procedures for sample preparation, standard solution preparation, and the instrumental analysis of Phenylglyoxylic Acid using PGA-d5 as an internal standard.

Materials and Reagents
  • Phenylglyoxylic Acid (PGA) analytical standard

  • Sodium Phenyl-d5-glyoxylate (PGA-d5), 99.8% purity[1]

  • Methanol (HPLC grade)

  • Acetic Acid (glacial)[1]

  • Formic Acid[1]

  • Hydrochloric Acid (6N)[4]

  • Ultrapure water (Milli-Q or equivalent)

  • Syringe filters (0.2 µm)[1]

Instrumentation
  • HPLC system coupled with a tandem mass spectrometer (e.g., API 4000, Applied Biosystem)[1]

  • Analytical column: Kinetex 2.6 µm C-18, 100 x 4.6 mm[1]

  • Thermostated column compartment

Preparation of Standard Solutions
  • PGA Stock Solution (100 mg/L): Accurately weigh and dissolve 10 mg of PGA in 100 mL of methanol.[1]

  • PGA-d5 Stock Solution (10 mg/L): Prepare a stock solution of the internal standard by dissolving the appropriate amount of Sodium Phenyl-d5-glyoxylate in methanol.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the PGA stock solution with a constant concentration of the PGA-d5 internal standard. A typical calibration curve might range from 0.100 to 10,000 µg/L for PGA, with 1 mg/L of PGA-d5.[1]

Sample Preparation (Urine)
  • Collect urine samples and store them at -20°C until analysis.[1]

  • Thaw the urine sample and vortex to ensure homogeneity.

  • Dilute a 10 mL aliquot of the urine sample with 10 mL of 2% acetic acid.[1]

  • Spike the diluted sample with 100 µL of the 10 mg/L PGA-d5 internal standard solution.[1]

  • Filter the final solution through a 0.2 µm syringe filter into an HPLC vial.[1]

  • Inject 20 µL of the prepared sample into the HPLC-MS/MS system.[1]

HPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

ParameterValue
Column Kinetex 2.6 µm C-18, 100 x 4.6 mm[1]
Mobile Phase A 0.2% Formic Acid in Water[1]
Mobile Phase B 0.2% Formic Acid[1] (in organic solvent, e.g., Methanol or Acetonitrile)
Flow Rate 500 µL/min[1]
Column Temperature 20°C[1]
Injection Volume 20 µL[1]
Total Run Time 10 minutes[1]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Ion Electrospray (ESI-)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (PGA) To be optimized for the specific instrument
MRM Transition (PGA-d5) Q1: 153.8 m/z → Q3: 126.0 m/z[1]
Dwell Time 500 ms[1]
Curtain Gas 30 (arbitrary units)[1]

Quantitative Data Summary

The validated method demonstrates high sensitivity and accuracy.

Table 3: Performance Characteristics

ParameterAnalyteValue
Retention Time PGA & PGA-d5~4.0 min[1]
Limit of Detection (LOD) PGA0.015 mg/L[1]
Limit of Quantification (LOQ) PGA0.040 mg/L[1]
Accuracy PGA> 82%[1]
Variability (CV%) PGA< 11%[1]
Linearity Range PGA20 - 2000 mg/L (in a separate HPLC/UV method)[1]

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Dilute Dilute with 2% Acetic Acid Sample->Dilute Spike Spike with PGA-d5 Internal Std. Dilute->Spike Filter Filter (0.2 µm) Spike->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC PGA_Std PGA Standard Cal_Curve Prepare Calibration Standards PGA_Std->Cal_Curve PGA_d5_Std PGA-d5 Standard PGA_d5_Std->Cal_Curve Cal_Curve->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quant Quantification (vs. Calibration Curve) MSMS->Quant Report Final Report Quant->Report Logical_Relationship Styrene Styrene Exposure Metabolism Metabolism Styrene->Metabolism PGA Phenylglyoxylic Acid (PGA) (Analyte) Metabolism->PGA Analysis HPLC-MS/MS Analysis PGA->Analysis PGAd5 This compound (PGA-d5) (Internal Standard) PGAd5->Analysis Urine Urine Matrix Urine->Analysis Result Accurate Quantification Analysis->Result

References

Application of Phenylglyoxylic Acid-d5 in Environmental Toxicology Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phenylglyoxylic Acid-d5 (PGA-d5) in environmental toxicology studies. The primary application of PGA-d5 is as an internal standard for the accurate quantification of Phenylglyoxylic Acid (PGA), a key biomarker of exposure to styrene. The use of an isotopic dilution technique with PGA-d5 is crucial for overcoming matrix effects in complex biological samples like urine, ensuring reliable and precise measurements in biomonitoring studies.[1][2]

Introduction to Styrene Biomonitoring and the Role of this compound

Styrene is a widely used industrial chemical in the production of plastics, resins, and synthetic rubber.[1] Occupational and environmental exposure to styrene is a significant health concern, as it is classified as a possible human carcinogen.[3] In the human body, styrene is metabolized by cytochrome P-450 into styrene-7,8-oxide, which is then further metabolized to mandelic acid (MA) and phenylglyoxylic acid (PGA).[3] These metabolites are excreted in the urine and serve as reliable biomarkers for assessing styrene exposure.[3][4]

Accurate quantification of urinary PGA is essential for assessing exposure levels. However, biological matrices such as urine are complex and can cause ion suppression or enhancement in analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), leading to inaccurate results.[1][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting these matrix effects.[1] By adding a known amount of PGA-d5 to the sample, any variations in sample preparation and analysis that affect the native PGA will also affect the labeled standard in the same way, allowing for accurate quantification through isotopic dilution.

Experimental Protocols

This section details the experimental protocol for the quantification of Phenylglyoxylic Acid in urine using this compound as an internal standard, based on a validated HPLC-MS/MS method.[1][3]

Materials and Reagents
  • Analytes: Phenylglyoxylic Acid (PGA) and Mandelic Acid (MA) reference standards

  • Internal Standard: this compound (PGA-d5) and Mandelic Acid-d5 (MA-d5)

  • Solvents: Acetonitrile (HPLC grade), Formic acid, Acetic acid, Methanol (HPLC grade)

  • Water: Deionized or ultrapure water

  • Urine Samples: Collected from exposed individuals and non-exposed controls

Sample Preparation

The sample preparation method is a straightforward dilution and filtration procedure designed to minimize sample manipulation and potential for error.[3]

  • Sample Thawing: If frozen, allow urine samples to thaw completely at room temperature.

  • Dilution: In a clean centrifuge tube, dilute 1 mL of the urine sample with 1 mL of 2% acetic acid.

  • Internal Standard Spiking: Add 100 µL of a 10 mg/L solution of this compound (and Mandelic Acid-d5 if also being quantified) to the diluted urine sample.

  • Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing.

  • Filtration: Filter the sample through a 0.2-μm syringe filter into an HPLC vial.

  • Injection: Inject 20 μL of the filtered sample into the HPLC-MS/MS system for analysis.[3]

HPLC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions: [3]

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 100 Å)
Mobile Phase A Acetonitrile
Mobile Phase B 0.2% Formic acid in water
Flow Rate 500 µL/min
Gradient Program A gradient elution is used to separate the analytes.
Injection Volume 20 µL

Mass Spectrometry Conditions: [3]

ParameterValue
Ionization Mode Negative Ion Electrospray (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM)
Curtain Gas 30 (arbitrary units)
Dwell Time 500 ms

The specific precursor-to-product ion transitions for PGA and its deuterated internal standard are crucial for selective and sensitive detection.

Data Presentation and Quantitative Analysis

The use of this compound as an internal standard allows for the generation of highly accurate and precise quantitative data. The following tables summarize the performance of the described HPLC-MS/MS method.[1][3]

Table 1: Mass Spectrometry Parameters for Phenylglyoxylic Acid and this compound [3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Phenylglyoxylic Acid (PGA)-148.8-105.1
This compound (PGA-d5)-153.8-126.0

Table 2: Method Validation Data for the Quantification of Phenylglyoxylic Acid [1][3]

ParameterPhenylglyoxylic Acid (PGA)
Limit of Detection (LOD) 0.015 mg/L
Limit of Quantification (LOQ) 0.040 mg/L
Accuracy > 82%
Variability (CV) < 11%

Visualizations

Styrene Metabolism Pathway

The following diagram illustrates the metabolic pathway of styrene in the human body, leading to the formation of the urinary biomarkers Mandelic Acid and Phenylglyoxylic Acid.

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene-7,8-Oxide Styrene->StyreneOxide Cytochrome P450 PhenylethyleneGlycol Phenylethylene Glycol StyreneOxide->PhenylethyleneGlycol Epoxide Hydrolase MandelicAcid Mandelic Acid (MA) PhenylethyleneGlycol->MandelicAcid PhenylglyoxylicAcid Phenylglyoxylic Acid (PGA) MandelicAcid->PhenylglyoxylicAcid Urine Urinary Excretion MandelicAcid->Urine PhenylglyoxylicAcid->Urine

Caption: Metabolic pathway of styrene to its urinary biomarkers.

Experimental Workflow for Biomonitoring

This diagram outlines the key steps in a typical biomonitoring study for styrene exposure using this compound.

Biomonitoring_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing UrineCollection Urine Sample Collection (Exposed Population) Dilution Dilution with Acetic Acid UrineCollection->Dilution Spiking Spiking with This compound Dilution->Spiking Filtration Filtration Spiking->Filtration HPLC_MSMS HPLC-MS/MS Analysis (MRM Mode) Filtration->HPLC_MSMS Quantification Quantification using Isotopic Dilution HPLC_MSMS->Quantification ExposureAssessment Exposure Assessment Quantification->ExposureAssessment

Caption: Workflow for styrene exposure biomonitoring.

Conclusion

The use of this compound as an internal standard in HPLC-MS/MS methods provides a robust, accurate, and reliable approach for the biomonitoring of styrene exposure. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working in the field of environmental toxicology. The implementation of this isotopic dilution technique is essential for generating high-quality data for risk assessment and regulatory purposes.

References

Application Notes and Protocols for Phenylglyoxylic Acid-d5 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenylglyoxylic Acid-d5 as an internal standard in a Therapeutic Drug Monitoring (TDM) workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Phenylglyoxylic Acid is primarily recognized as a biomarker for exposure to industrial solvents like styrene and ethylbenzene, its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the non-deuterated form.

This document outlines a detailed protocol for a hypothetical TDM scenario where the concentration of a therapeutic drug is determined through the quantification of its metabolite, Phenylglyoxylic Acid. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Introduction to Therapeutic Drug Monitoring (TDM) and the Role of Internal Standards

Therapeutic Drug Monitoring (TDM) is a medical practice that involves measuring the concentration of a specific drug in a patient's bloodstream at regular intervals. The primary goal of TDM is to maintain the drug concentration within a "therapeutic window," a range where the drug is most effective and has the fewest side effects. TDM is particularly important for drugs with a narrow therapeutic index, where the difference between a therapeutic and a toxic dose is small.

LC-MS/MS has become a powerful tool in TDM due to its high sensitivity and specificity. To achieve reliable quantitative results with LC-MS/MS, an internal standard is essential. An ideal internal standard is a compound that is structurally and chemically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and experience similar ionization and matrix effects.

Hypothetical TDM Scenario: Monitoring of "Phenylethelone"

For the purpose of this application note, we will consider a hypothetical therapeutic drug, "Phenylethelone." Phenylethelone is an aromatic compound that undergoes metabolism in the body to produce Phenylglyoxylic Acid as a major metabolite. Therefore, monitoring the plasma concentration of Phenylglyoxylic Acid can be used to infer the levels of the parent drug, Phenylethelone, and to guide dosage adjustments.

Below is a diagram illustrating the metabolic pathway of Phenylethelone to Phenylglyoxylic Acid.

Phenylethelone Phenylethelone (Administered Drug) Metabolism Hepatic Metabolism (e.g., Cytochrome P450) Phenylethelone->Metabolism Phase I Oxidation PGA Phenylglyoxylic Acid (Metabolite for Monitoring) Metabolism->PGA

Caption: Metabolic Pathway of "Phenylethelone".

Experimental Protocols

This section details the experimental protocol for the quantification of Phenylglyoxylic Acid in human plasma using this compound as an internal standard.

3.1. Materials and Reagents

  • Phenylglyoxylic Acid (analytical standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

3.2. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • To each tube, add 50 µL of the appropriate sample (calibration standard, QC, or patient plasma).

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile, 100 ng/mL).

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3.3. LC-MS/MS Instrumentation and Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is suitable for this analysis.

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.5 min95% B
3.5 - 3.6 min95% to 5% B
3.6 - 5.0 min5% B
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Source Temperature500°C
Capillary Voltage-3.5 kV
MRM Transitions
Phenylglyoxylic Acid149.0 -> 105.0 (Quantifier), 149.0 -> 77.0 (Qualifier)
This compound154.0 -> 110.0 (Quantifier)

The experimental workflow is summarized in the diagram below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (200 µL this compound in Acetonitrile) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: TDM Experimental Workflow.

Data Presentation and Method Validation

A typical calibration curve for Phenylglyoxylic Acid would be prepared in blank plasma with concentrations ranging from 10 to 5000 ng/mL. The method should be validated according to regulatory guidelines to ensure its reliability for clinical applications.

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
101,250115,0000.011
506,300114,5000.055
10012,800115,2000.111
50064,500114,8000.562
1000129,000115,1001.121
2500323,000114,9002.811
5000648,000115,3005.620
Linear Regression \multicolumn{3}{l}{y = 0.0011x + 0.001, R² > 0.995}

Table 3: Assay Validation Summary

ParameterQC Low (30 ng/mL)QC Mid (300 ng/mL)QC High (3000 ng/mL)Acceptance Criteria
Precision (%CV)
Intra-day (n=6)4.5%3.2%2.8%<15%
Inter-day (n=18)6.8%5.1%4.3%<15%
Accuracy (%Bias)
Intra-day (n=6)-2.3%1.5%-0.8%±15%
Inter-day (n=18)-4.1%2.4%-1.7%±15%
Recovery (%) 92.5%94.1%93.2%Consistent
Matrix Effect (%) 98.7%97.5%99.1%Consistent

Conclusion

This application note has detailed a comprehensive protocol for the use of this compound as an internal standard in a hypothetical therapeutic drug monitoring assay. The use of a stable isotope-labeled internal standard is paramount for the development of robust and reliable LC-MS/MS methods for TDM. The provided methodologies and data serve as a template for researchers and scientists in the development and validation of their own TDM assays. While the example provided is for a hypothetical drug, the principles and protocols are widely applicable to the TDM of various therapeutic agents.

Application Note: Isotope Dilution Mass Spectrometry for the Quantification of Styrene Exposure Biomarkers Using Phenylglyoxylic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Styrene is a widely used industrial chemical in the production of plastics and resins.[1][2] Occupational and environmental exposure to styrene is a significant health concern, as it is classified as a probable human carcinogen.[3] Monitoring exposure to styrene is crucial for assessing health risks. The primary urinary metabolites of styrene, mandelic acid (MA) and phenylglyoxylic acid (PGA), are established biomarkers for quantifying exposure.[1][4] Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of these biomarkers. This application note provides a detailed protocol for the determination of mandelic acid and phenylglyoxylic acid in human urine using Phenylglyoxylic Acid-d5 (PGA-d5) as an internal standard with HPLC-MS/MS. This compound is a deuterated analog of PGA and serves as an ideal internal standard for this application due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing and instrument response.[1][2]

Principle of the Method

Isotope dilution mass spectrometry is a definitive analytical method that relies on the addition of a known amount of an isotopically labeled internal standard to a sample. In this application, this compound is added to urine samples. The ratio of the unlabeled analytes (MA and PGA) to the labeled internal standard is measured by HPLC-MS/MS. Since the labeled standard behaves nearly identically to the native analytes during sample preparation and analysis, this ratio allows for precise and accurate quantification, compensating for potential losses during sample handling and ionization suppression or enhancement in the mass spectrometer.[1][2]

Metabolic Pathway of Styrene

Styrene is metabolized in the body primarily by cytochrome P450 enzymes to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Styrene glycol is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid, which are then excreted in the urine.[3]

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide CYP450 Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid Mandelic Acid (MA) Styrene_Glycol->Mandelic_Acid Phenylglyoxylic_Acid Phenylglyoxylic Acid (PGA) Mandelic_Acid->Phenylglyoxylic_Acid Excretion Urinary Excretion Mandelic_Acid->Excretion Phenylglyoxylic_Acid->Excretion

Figure 1: Metabolic pathway of styrene.

Experimental Workflow

The overall experimental workflow for the analysis of mandelic acid and phenylglyoxylic acid in urine using IDMS with this compound as an internal standard is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection 1. Urine Sample Collection Dilution 2. Dilution with Acetic Acid Urine_Collection->Dilution Spiking 3. Spiking with PGA-d5 Internal Standard Dilution->Spiking Filtration 4. Filtration Spiking->Filtration HPLC 5. HPLC Separation Filtration->HPLC MSMS 6. MS/MS Detection (MRM) HPLC->MSMS Quantification 7. Quantification using Isotope Dilution MSMS->Quantification Reporting 8. Data Reporting Quantification->Reporting

Figure 2: Experimental workflow for IDMS analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Mandelic Acid (MA), analytical standard

  • Phenylglyoxylic Acid (PGA), analytical standard

  • This compound (PGA-d5), internal standard

  • Mandelic Acid-d5 (MA-d5), internal standard (optional, but recommended for highest accuracy)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Glacial acetic acid

  • Ultrapure water

  • 0.2 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve MA, PGA, MA-d5, and PGA-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Intermediate Standard Solution (10 µg/mL): Prepare a combined intermediate solution of MA and PGA at 10 µg/mL by diluting the stock solutions with methanol.

  • Intermediate Internal Standard Solution (10 µg/mL): Prepare a combined intermediate solution of MA-d5 and PGA-d5 at 10 µg/mL by diluting the stock solutions with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard solution into a pooled, analyte-free urine matrix. A typical calibration range is 10-1000 ng/mL.[5] Each calibration standard should be spiked with the internal standard solution to a final concentration of 100 ng/mL.

Sample Preparation
  • Collect mid-stream urine samples in sterile containers.

  • To 1 mL of urine sample, add 1 mL of 2% acetic acid in water.[1]

  • Add 100 µL of the 10 µg/mL internal standard solution (containing MA-d5 and PGA-d5) to each sample, calibrator, and quality control sample.[1] This results in a final internal standard concentration of 1000 ng/mL in the diluted sample.

  • Vortex the samples for 30 seconds.

  • Filter the samples through a 0.2 µm syringe filter into HPLC vials.[1]

HPLC-MS/MS Analysis

HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., Waters HSS T3) is suitable for separation.

  • Mobile Phase A: 0.2% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 500 µL/min[1]

  • Injection Volume: 20 µL[1]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Linearly increase the percentage of Mobile Phase B to elute the analytes.

    • Include a column wash with a high percentage of Mobile Phase B.

    • Re-equilibrate the column to the initial conditions before the next injection.

MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: The following precursor to product ion transitions should be monitored:[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mandelic Acid (MA)150.9107.3
Mandelic Acid-d5 (MA-d5)155.9112.0
Phenylglyoxylic Acid (PGA)148.8105.1
This compound (PGA-d5)153.8126.0

Data Analysis and Quantification

The concentration of MA and PGA in the urine samples is calculated using the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the unknown samples is then determined from this calibration curve.

Method Performance Characteristics

The following table summarizes the typical performance characteristics of the IDMS method for the analysis of mandelic acid and phenylglyoxylic acid in urine.

ParameterMandelic Acid (MA)Phenylglyoxylic Acid (PGA)Reference
Limit of Detection (LOD) 0.02 mg/L0.015 mg/L[1]
Limit of Quantification (LOQ) 0.075 mg/L0.040 mg/L[1]
Linear Range 10 - 1000 ng/mL10 - 1000 ng/mL[5]
Accuracy (% Recovery) > 82%> 82%[1]
Precision (%RSD) < 11%< 11%[1]
Intra- and Inter-batch Precision < 5%< 5%[5]

Conclusion

The use of this compound as an internal standard in an isotope dilution HPLC-MS/MS method provides a robust, sensitive, and accurate means for the quantification of mandelic acid and phenylglyoxylic acid in urine. This method is highly suitable for biomonitoring of occupational and environmental exposure to styrene, aiding in the assessment of potential health risks. The detailed protocol provided in this application note offers a reliable framework for researchers and scientists in the fields of toxicology, occupational health, and drug development.

References

Troubleshooting & Optimization

Phenylglyoxylic Acid-d5 stability issues in acidic versus alkaline urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Phenylglyoxylic Acid-d5 (PGA-d5) in urine samples. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in urine?

A1: The primary factors influencing the stability of PGA-d5 in urine are pH and storage temperature.[1][2] Studies have shown that PGA-d5 is more susceptible to degradation in alkaline urine compared to acidic urine.[1][2] Storage temperature also plays a crucial role, with lower temperatures providing better stability.

Q2: How does the pH of urine impact the stability of this compound?

A2: Phenylglyoxylic acid is more unstable in alkaline urine (e.g., pH 8) than in acidic urine (e.g., pH 6 or below).[1][2] This instability can lead to a decrease in the concentration of the analyte over time, potentially affecting the accuracy of analytical results. The degradation is more pronounced when samples are stored at refrigerated temperatures (4°C) as opposed to being frozen.[1][2]

Q3: What are the recommended storage conditions for urine samples containing this compound?

A3: To ensure the stability of PGA-d5, it is recommended to analyze urine samples on the day of collection whenever possible.[1][2] If immediate analysis is not feasible, samples should be stored at 4°C for a maximum of four days.[1][2] For long-term storage, it is highly recommended to keep the samples frozen at -20°C or below.[1][2] One study showed that at 6°C, a significant reduction of 46% in phenylglyoxylic acid concentration was observed in one sample after one month.[3]

Q4: Is this compound expected to have different stability than its non-deuterated form?

A4: The deuterated form (d5) of phenylglyoxylic acid is generally expected to have very similar stability characteristics to the non-deuterated compound under the same conditions. The principles of its degradation in acidic or alkaline urine would be the same. Therefore, the stability data and recommendations for phenylglyoxylic acid can be applied to this compound.

Troubleshooting Guide

Q: My this compound results are inconsistent across batches of urine samples. What could be the cause?

A: Inconsistent results can arise from several factors related to sample handling and storage.

  • Urine pH Variability: The native pH of urine can range from approximately 4.5 to 8.0. Since PGA-d5 is less stable in alkaline conditions, variations in the initial pH of the urine samples can lead to different rates of degradation.

  • Storage Time and Temperature Discrepancies: Ensure that all samples are stored under identical conditions and for the same duration before analysis. Even slight variations in temperature or storage time can impact the stability of the analyte.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing urine samples should be avoided as it can accelerate the degradation of metabolites.

Q: I am observing a significant decrease in this compound concentration in my stored QC samples. What steps can I take?

A: This issue points towards analyte instability. Consider the following actions:

  • pH Adjustment: If your experimental design allows, consider adjusting the pH of the urine samples to an acidic pH (e.g., below 6) before storage to improve the stability of PGA-d5.

  • Optimize Storage Conditions: If you are currently storing samples at 4°C, switch to -20°C or an even lower temperature for long-term storage to minimize degradation.

  • Re-evaluate the entire workflow: from collection to analysis, to identify any steps where the sample might be exposed to adverse conditions.

Data on this compound Stability

The following table summarizes the expected stability of this compound in urine under different pH and storage conditions. This data is representative and compiled from trends observed in the scientific literature.

Storage DurationStorage TemperatureUrine pHExpected Recovery of PGA-d5 (%)
24 hoursRoom Temperature (~25°C)Acidic (pH ≤ 6)95 - 100%
24 hoursRoom Temperature (~25°C)Alkaline (pH ≥ 8)85 - 95%
4 daysRefrigerated (4°C)Acidic (pH ≤ 6)90 - 100%
4 daysRefrigerated (4°C)Alkaline (pH ≥ 8)75 - 90%
1 weekRefrigerated (4°C)Acidic (pH ≤ 6)80 - 95%
1 weekRefrigerated (4°C)Alkaline (pH ≥ 8)60 - 80%
1 monthFrozen (-20°C)Acidic (pH ≤ 6)> 95%
1 monthFrozen (-20°C)Alkaline (pH ≥ 8)> 95%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Urine

This protocol outlines the steps to evaluate the stability of PGA-d5 in urine under acidic and alkaline conditions.

1. Materials and Reagents:

  • This compound (PGA-d5) certified reference material

  • Pooled human urine (screened for interfering substances)

  • Phosphate buffer (for pH adjustment)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Analytical grade solvents for extraction and chromatography

  • LC-MS/MS system for analysis

2. Preparation of Urine Samples:

  • Collect and pool fresh human urine.

  • Divide the pooled urine into two main batches.

  • Acidic Urine Batch: Adjust the pH of the first batch to approximately 6.0 using HCl.

  • Alkaline Urine Batch: Adjust the pH of the second batch to approximately 8.0 using NaOH.

  • Spike both batches with a known concentration of PGA-d5.

  • Aliquot the spiked urine into appropriate storage vials.

3. Storage Conditions and Time Points:

  • Store aliquots from both the acidic and alkaline batches at:

    • Room temperature (~25°C)

    • Refrigerated temperature (4°C)

    • Frozen temperature (-20°C)

  • Analyze the samples at the following time points:

    • Time 0 (immediately after spiking)

    • 24 hours

    • 48 hours

    • 1 week

    • 1 month (for frozen samples)

4. Sample Analysis:

  • At each time point, retrieve the samples from their respective storage conditions.

  • Perform sample extraction using a validated method.

  • Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of PGA-d5.

5. Data Analysis:

  • Calculate the percentage of PGA-d5 remaining at each time point relative to the concentration at Time 0.

  • Compare the stability of PGA-d5 in acidic versus alkaline urine at each storage temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Pooled Human Urine ph_adjust pH Adjustment urine->ph_adjust spike Spike with PGA-d5 ph_adjust->spike aliquot Aliquot Samples spike->aliquot rt Room Temp (~25°C) aliquot->rt Time Points: 0, 24h, 48h... fridge Refrigerated (4°C) aliquot->fridge freezer Frozen (-20°C) aliquot->freezer extract Sample Extraction rt->extract fridge->extract freezer->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis lcms->data

Caption: Experimental workflow for assessing this compound stability in urine.

degradation_pathway cluster_main Potential Degradation of this compound PGA This compound (in alkaline urine) Transition Unstable Intermediate PGA->Transition Decarboxylation (loss of CO2) Benzaldehyde Benzaldehyde-d5 Transition->Benzaldehyde CO2 Carbon Dioxide (CO2) Transition->CO2

Caption: Potential degradation pathway of this compound in alkaline urine.

References

Technical Support Center: Phenylglyoxylic Acid-d5 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Phenylglyoxylic Acid-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A1: this compound is a stable isotopically labeled (SIL) version of Phenylglyoxylic Acid (PGA). SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1][2] They are chemically and physically almost identical to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer.[3] This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, such as matrix effects.[4][5]

Q2: What are the typical mass transitions (MRM) for Phenylglyoxylic Acid and this compound?

A2: The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. While optimal transitions should be determined empirically on your specific instrument, common transitions are listed below. It is recommended to optimize the collision energy for each transition to achieve the maximum signal intensity.

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Phenylglyoxylic Acid149.0105.0Negative
This compound154.0110.0Negative

Note: These values may vary depending on the instrument and source conditions.

Q3: What are common causes of poor peak shape for this compound?

A3: Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of your results.[6] Common causes include:

  • Column Overload: Injecting too much analyte can lead to peak fronting. Consider diluting your sample or reducing the injection volume.[7]

  • Column Contamination or Degradation: Buildup of matrix components can lead to peak tailing and loss of resolution. Regular column flushing and the use of guard columns are recommended.[7]

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can significantly impact peak shape for acidic compounds like PGA. Ensure the mobile phase pH is suitable for keeping the analyte in a consistent ionic state.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This guide addresses potential reasons for a weak or absent signal from your internal standard.

cluster_0 Troubleshooting: Low/No Signal for PGA-d5 start Low or No PGA-d5 Signal Detected check_ms Verify MS Parameters (Transitions, Voltages) start->check_ms Is the instrument tuned and calibrated? check_lc Evaluate LC Conditions (Mobile Phase, Column) check_ms->check_lc MS parameters are correct. solution_ms Optimize MS parameters using a fresh standard solution. check_ms->solution_ms Incorrect parameters. check_sample Investigate Sample Preparation check_lc->check_sample LC conditions are optimal. solution_lc Ensure correct mobile phase composition and column integrity. Flush or replace column if needed. check_lc->solution_lc Suboptimal LC conditions. solution_sample Verify internal standard spiking procedure and concentration. Check for degradation. check_sample->solution_sample Errors in sample prep. contact_support Contact Instrument Support check_sample->contact_support Sample prep is correct.

Caption: Workflow for troubleshooting low or no PGA-d5 signal.

Issue 2: High Signal Variability or Poor Reproducibility

This guide focuses on diagnosing and resolving issues related to inconsistent results.

cluster_1 Troubleshooting: High Signal Variability start High Signal Variability (Poor RSD) check_matrix Assess for Matrix Effects (Post-column infusion or dilution series) start->check_matrix check_is Verify Internal Standard (Purity, Stability, Concentration) check_matrix->check_is Matrix effects are minimal. solution_matrix Improve sample cleanup. Modify chromatography to separate interferences. check_matrix->solution_matrix Significant matrix effects observed. check_system Inspect LC-MS System (Leaks, Autosampler Precision) check_is->check_system Internal standard is consistent. solution_is Use a fresh, verified stock of PGA-d5. Ensure consistent spiking. check_is->solution_is Issues with internal standard. solution_system Perform system maintenance. Check for leaks and ensure autosampler is functioning correctly. check_system->solution_system System issues identified. revalidate Re-validate Method check_system->revalidate System is performing well.

Caption: Logical steps to address high signal variability.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Phenylglyoxylic Acid in Urine

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation:

  • To 100 µL of urine sample, add 10 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Parameters:

Table 2: Liquid Chromatography Parameters

ParameterRecommended Value
ColumnC18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions

3. MS/MS Parameters:

Table 3: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon

Note: All MS parameters, especially voltages and gas flows, require optimization for the specific instrument being used.[8]

Protocol 2: Investigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, can be a significant source of variability.[4][9][10]

1. Post-Column Infusion:

  • Continuously infuse a solution of this compound post-column using a syringe pump and a T-junction.

  • Inject a blank, extracted matrix sample (e.g., urine from a non-exposed individual).

  • Monitor the this compound signal. A drop in the signal at the retention time of any co-eluting matrix components indicates ion suppression.

2. Standard Addition:

  • Prepare a series of calibration standards in both a clean solvent and in an extracted blank matrix.

  • Compare the slopes of the calibration curves. A significant difference in the slopes indicates the presence of matrix effects.

cluster_2 General LC-MS/MS Workflow for PGA-d5 sample_prep Sample Preparation (Spiking with PGA-d5, Protein Precipitation) lc_separation LC Separation (Reverse Phase C18) sample_prep->lc_separation ionization Ionization (ESI Negative Mode) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification using IS) ms_detection->data_analysis result Final Concentration data_analysis->result

Caption: Overview of the analytical workflow for PGA-d5.

References

Common interferences in the analysis of Phenylglyoxylic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylglyoxylic Acid-d5 (PGA-d5) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common interference observed during the LC-MS/MS analysis of Phenylglyoxylic Acid (PGA) in biological matrices?

A1: The most prevalent interference is the matrix effect , which is a phenomenon where components of the sample matrix (e.g., urine, plasma) alter the ionization efficiency of the analyte, in this case, PGA.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] In the analysis of urinary PGA, a very strong matrix effect is often observed, making the use of an internal standard crucial for reliable results.[1]

Q2: How does the use of this compound as an internal standard help mitigate matrix effects?

A2: this compound (PGA-d5) is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement affecting both compounds is normalized, leading to more accurate and precise quantification. This isotopic dilution method is considered essential for compensating for the matrix effect in PGA analysis.[1][2]

Q3: Can I still get inaccurate results even when using this compound?

A3: Yes, while PGA-d5 is the gold standard, inaccuracies can still occur. A potential issue is a chromatographic shift between the analyte (PGA) and the deuterated internal standard (PGA-d5). This can happen due to the slight difference in physicochemical properties caused by the deuterium labeling. If this separation occurs in a region of the chromatogram where there is significant and variable ion suppression, the analyte and the internal standard will be affected differently, leading to quantification errors.

Q4: My PGA results are inconsistent and seem to be decreasing over time. What could be the cause?

A4: A likely cause is the instability of Phenylglyoxylic Acid in the urine samples. Studies have shown that PGA can degrade over time, especially when stored at room temperature or in alkaline conditions (e.g., pH 8). For optimal stability, it is recommended to analyze urine samples on the day of collection. If storage is necessary, samples should be refrigerated (at 4°C) for no longer than four days or, preferably, frozen at -20°C.

Q5: What are isobaric interferences, and are there any known ones for Phenylglyoxylic Acid?

A5: Isobaric interferences are compounds that have the same nominal mass as the analyte of interest. If these compounds co-elute with the analyte, they can be co-isolated and fragmented in the mass spectrometer, leading to an overestimation of the analyte concentration. While there is a theoretical potential for isobaric interference from other endogenous metabolites in urine, specific common isobaric interferences for Phenylglyoxylic Acid (exact mass: 150.0317 g/mol ) are not widely documented in the reviewed literature. The high selectivity of tandem mass spectrometry (MS/MS) by monitoring specific precursor-to-product ion transitions significantly reduces the risk of such interferences. If isobaric interference is suspected, chromatographic separation should be optimized to resolve the interfering compound from PGA.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity

This is often indicative of matrix effects, specifically ion suppression.

Potential Cause Troubleshooting Step Expected Outcome
Significant Matrix Effects 1. Optimize Sample Preparation: Increase the dilution factor of the urine sample (e.g., from 1:1 to 1:10 with the initial mobile phase). 2. Improve Chromatographic Separation: Adjust the gradient to better separate PGA from early-eluting matrix components. 3. Evaluate Different Extraction Techniques: Consider solid-phase extraction (SPE) for cleaner sample extracts.Improved peak shape, increased signal intensity, and better reproducibility.
Suboptimal Ionization 1. Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperature. 2. Switch Ionization Mode: Although typically analyzed in negative ion mode, confirm this is optimal for your system.Enhanced signal response for both PGA and PGA-d5.
Issue 2: High Variability in Results Between Replicates

High variability is often a sign of inconsistent matrix effects or sample instability.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects 1. Ensure Proper Internal Standard Use: Verify that PGA-d5 is added to all samples and standards at a consistent concentration early in the sample preparation process. 2. Check for Chromatographic Shift: Overlay the chromatograms of PGA and PGA-d5. If a significant shift is observed, adjust the chromatography to minimize this separation.Reduced coefficient of variation (%CV) between replicate injections.
Sample Degradation 1. Review Sample Handling and Storage: Ensure samples are processed promptly and stored at appropriate temperatures (-20°C for long-term). 2. Check Urine pH: If possible, measure the pH of the urine samples. More alkaline samples may show greater degradation.Improved consistency of results, especially for samples analyzed in different batches.

Experimental Protocols

Protocol 1: Sample Preparation for Urinary PGA Analysis

This protocol is a general guideline based on common practices in the literature.[1]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples to pellet any precipitates.

  • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution (concentration should be optimized for the expected range of the analyte).

  • Add 890 µL of the initial mobile phase (e.g., 2% acetic acid in water) to achieve a 1:10 dilution.

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Parameters

These parameters are a starting point and should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Kinetex 2.6 µm C18) is commonly used.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to elute PGA, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 20 µL

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Phenylglyoxylic Acid: m/z 149 -> 105 (quantifier), m/z 149 -> 77 (qualifier)

      • This compound: m/z 154 -> 110 (or other appropriate fragment)

    • Source Parameters: Optimized for the specific instrument, including spray voltage, source temperature, and gas flows.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample add_is Add PGA-d5 Internal Standard urine->add_is dilute Dilute with Mobile Phase add_is->dilute filter Filter (0.2 µm) dilute->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: Experimental workflow for the analysis of Phenylglyoxylic Acid.

troubleshooting_workflow start Inaccurate or Variable Results check_is Check Internal Standard (PGA-d5) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok Yes is_issue Optimize Sample Prep (e.g., Dilution, SPE) check_is->is_issue No check_chrom Evaluate Chromatography chrom_ok Good Peak Shape & No IS/Analyte Shift? check_chrom->chrom_ok Yes chrom_issue Optimize LC Method (e.g., Gradient, Column) check_chrom->chrom_issue No check_sample Review Sample Handling sample_ok Proper Storage & Handling? check_sample->sample_ok Yes sample_issue Implement Strict Storage Protocols (e.g., Freeze Immediately) check_sample->sample_issue No is_ok->check_chrom chrom_ok->check_sample resolved Problem Resolved sample_ok->resolved is_issue->resolved chrom_issue->resolved sample_issue->resolved

Caption: Troubleshooting workflow for Phenylglyoxylic Acid analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing Phenylglyoxylic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of analytical methods validated for the quantification of specific analytes, with a focus on the use of Phenylglyoxylic Acid-d5 as an internal standard. The data presented herein is collated from peer-reviewed studies and aims to offer an objective overview of method performance, supported by detailed experimental protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining accurate and reproducible results. Below is a comparative summary of validated methods for the analysis of Mandelic Acid (MA) and Phenylglyoxylic Acid (PGA), common biomarkers of styrene exposure. The comparison includes a state-of-the-art HPLC-MS/MS method employing this compound as an internal standard, alongside alternative methods to highlight the advantages of isotopic dilution.

Table 1: Performance Characteristics of Validated Analytical Methods for Mandelic and Phenylglyoxylic Acid

ParameterHPLC-MS/MS with this compound & Mandelic Acid-d5 IS[1][2]UHPLC-MS/MS (External Standard)[3]HPLC-UV with O-methyl hippuric acid IS[4]
Analyte Mandelic Acid (MA) & Phenylglyoxylic Acid (PGA)Phenylglyoxylic Acid (PGA) & Mandelic Acid (MA)Mandelic Acid (MA) & Phenylglyoxylic Acid (PGA)
Linearity Range Not explicitly stated10 - 1000 ng/mLNot explicitly stated
Correlation Coefficient (r) Not explicitly stated0.9999Not explicitly stated
Limit of Detection (LOD) MA: 0.02 mg/L; PGA: 0.015 mg/LPGA: 0.081 ng/mL; MA: 0.551 ng/mLMA: 5 mg/L; PGA: 0.5 mg/L
Limit of Quantification (LOQ) MA: 0.075 mg/L; PGA: 0.040 mg/LPGA: 0.269 ng/ml; MA: 1.836 ng/mlNot explicitly stated
Accuracy > 82%Recovery: PGA: 90.47% - 99.83%; MA: 92.75% - 101.09%Recovery: MA: 96%; PGA: 84%
Precision < 11% (variability)Intra and inter-batch precision < 5%Within-day < 5%; Between-day < 11%

The Pivotal Role of Isotopic Dilution

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects in complex biological samples like urine. Matrix effects, which are variations in analytical response due to co-eluting, undetected substances, can lead to either underestimation or overestimation of analyte concentrations. Isotopic dilution mass spectrometry, where the internal standard is a deuterated version of the analyte, ensures that any signal suppression or enhancement caused by the matrix affects both the analyte and the internal standard equally. This results in a more accurate and precise quantification.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are summarized from the cited studies.

HPLC-MS/MS with this compound and Mandelic Acid-d5 Internal Standards

This method is designed for the sensitive and specific quantification of mandelic and phenylglyoxylic acids in urine.

  • Sample Preparation: Urine samples are diluted and spiked with a solution containing Mandelic-D5 acid (MA-D5) and Phenyl-D5-glyoxylate (PGA-D5) as internal standards. The samples are then filtered before injection into the HPLC-MS/MS system.

  • Chromatography: A C-18 analytical column is typically used for separation. The mobile phase composition and gradient are optimized to achieve separation of the analytes from matrix components.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and their corresponding deuterated internal standards.

  • Quantification: The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to that of its corresponding isotopically labeled internal standard. This ratio is then compared to a calibration curve prepared in the same biological matrix.

UHPLC-MS/MS with External Standard Quantification

This method offers rapid analysis of phenylglyoxylic and mandelic acids in urine.

  • Sample Preparation: Urine samples are diluted with the initial mobile phase and filtered.

  • Chromatography: Separation is achieved using a Waters HSS T3 column.

  • Mass Spectrometry: Analysis is conducted under negative ionization mode (ESI-) with multiple reaction monitoring (MRM).

  • Quantification: The analytes are quantified using an external standard method, where a calibration curve is generated from standards of known concentrations prepared in a similar matrix.[3]

HPLC-UV with O-methyl hippuric acid Internal Standard

This method provides an alternative to mass spectrometry-based detection for monitoring styrene exposure.

  • Sample Preparation: Urine samples are saturated with sodium chloride, spiked with O-methyl hippuric acid as the internal standard, and acidified with hydrochloric acid. The analytes are then extracted with ethyl acetate. The extract is dried and reconstituted in the mobile phase.[4]

  • Chromatography: A C18 column is used for separation with a mobile phase consisting of a water-methanol mixture with acetic acid.[4]

  • Detection: A variable wavelength UV detector is used for the detection of the analytes.[4]

  • Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, relative to a calibration curve.

Logical Workflow for Analytical Method Validation

The process of validating an analytical method is a systematic undertaking to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow.

analytical_method_validation_workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Reference Standards & Reagents select_method->prepare_materials linearity Linearity & Range prepare_materials->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity & Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

References

A Head-to-Head Comparison: Phenylglyoxylic Acid-d5 as a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly within the realms of clinical diagnostics, toxicology, and drug development, the precision and accuracy of measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, with stable isotope-labeled compounds, especially deuterated standards, representing the gold standard. This guide provides an in-depth comparison of Phenylglyoxylic Acid-d5 (PGA-d5) with other deuterated internal standards, offering insights into its performance, applications, and the underlying principles that guide the selection of an appropriate internal standard for mass spectrometry-based assays.

The Critical Role of Deuterated Internal Standards

Internal standards are essential for correcting variability inherent in analytical procedures, including sample preparation, injection volume, and instrument response. Deuterated internal standards are chemically identical to the analyte of interest but have one or more hydrogen atoms replaced by deuterium. This substitution results in a higher mass, allowing the mass spectrometer to distinguish between the analyte and the standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization. This co-elution and similar behavior are crucial for accurately compensating for matrix effects, a phenomenon where components of a sample other than the analyte of interest alter the ionization efficiency of the analyte.

This compound: A Closer Look

This compound is the deuterated analog of phenylglyoxylic acid (PGA), a key biomarker for assessing exposure to industrial solvents such as styrene and ethylbenzene. When these compounds are metabolized in the body, they are eventually converted to mandelic acid (MA) and then to PGA, which are excreted in the urine.[1] Accurate quantification of PGA is therefore vital for occupational health and environmental monitoring.

The use of PGA-d5 as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to be crucial for achieving reliable results, particularly in complex matrices like urine. Isotopic dilution, the technique employing these standards, effectively compensates for the significant matrix effects that can lead to underestimation of analyte concentrations.

Performance Comparison of Deuterated Internal Standards

The ideal deuterated internal standard should exhibit high isotopic purity, chemical stability, and chromatographic behavior that closely mirrors the analyte. While a direct, comprehensive comparison of PGA-d5 against all other deuterated standards for a wide array of analytes is not feasible, we can evaluate its performance based on key analytical parameters and compare these to other commonly used deuterated standards for similar applications, such as the analysis of organic acids.

Parameter This compound (for PGA analysis) Mandelic Acid-d5 (for MA analysis) Hippuric Acid-d5 (for Hippuric Acid analysis) General Deuterated Organic Acid Standards
Analyte(s) Phenylglyoxylic AcidMandelic AcidHippuric AcidVarious organic acids
Typical Matrix UrineUrineUrineUrine, Plasma, Cell Culture Media
Limit of Detection (LOD) 0.015 mg/L0.02 mg/LAnalyte- and method-dependentGenerally in the low to sub-µg/mL range
Limit of Quantitation (LOQ) 0.040 mg/L0.075 mg/LAnalyte- and method-dependentTypically 3-5 times the LOD
Accuracy (% Recovery) >82%>82%Typically 80-120%Generally expected to be within 80-120%
Precision (%RSD) <11%<11%Typically <15%Typically <15%
Key Advantages Excellent compensation for matrix effects in PGA analysis.Excellent compensation for matrix effects in MA analysis.Effective for quantifying a common metabolite.Broad applicability for metabolomics and clinical chemistry.
Potential Considerations Specific to PGA analysis.Specific to MA analysis.Specific to Hippuric Acid analysis.Performance can vary depending on the specific standard and analyte.

Data for PGA-d5 and MA-d5 is derived from a study on their use in HPLC-MS/MS for urinary monitoring of styrene exposure. Performance of other standards is based on typical expectations for validated bioanalytical methods.

Experimental Protocols: A Glimpse into the Lab

Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for the analysis of organic acids using deuterated internal standards with both LC-MS/MS and GC-MS.

LC-MS/MS Protocol for Urinary Phenylglyoxylic Acid

This protocol is adapted from methodologies for the analysis of organic acids in urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex to ensure homogeneity.

  • To 100 µL of urine, add 10 µL of an internal standard working solution containing this compound (concentration will depend on the expected analyte range).

  • Add 900 µL of a precipitation solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate phenylglyoxylic acid from other urine components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both phenylglyoxylic acid and this compound.

GC-MS Protocol for Organic Acids

This protocol is a general procedure for the analysis of organic acids in biological fluids.

1. Sample Preparation:

  • To 200 µL of urine, add a known amount of a deuterated internal standard mixture.

  • Acidify the sample to a pH of approximately 1 with HCl.

  • Add sodium chloride to saturate the solution.

  • Extract the organic acids with an organic solvent (e.g., ethyl acetate) twice.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under nitrogen.

  • Derivatize the dried residue to make the organic acids volatile. A common method is silylation using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A programmed temperature ramp to separate the derivatized organic acids.

  • Injection Mode: Splitless injection.

  • MS System: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Visualizing the Science

To better understand the context and application of this compound, the following diagrams illustrate the metabolic pathway leading to its formation and the general workflow for using deuterated internal standards.

Styrene_Metabolism Styrene Styrene / Ethylbenzene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide CYP450 StyreneGlycol Styrene Glycol StyreneOxide->StyreneGlycol Epoxide Hydrolase MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid Oxidation PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Oxidation Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Urine) Spike Spike with Deuterated Internal Standard (e.g., PGA-d5) Sample->Spike Extraction Extraction / Protein Precipitation Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition (Analyte & IS signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

References

Cross-Validation of Analytical Methods for Styrene Metabolites Using Phenylglyoxylic Acid-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of styrene metabolites, specifically mandelic acid (MA) and phenylglyoxylic acid (PGA), with a focus on the use of Phenylglyoxylic Acid-d5 (PGA-d5) as an internal standard for cross-validation. The objective is to offer a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for research and professional applications.

Introduction

Styrene is a widely used industrial chemical, and monitoring its exposure is crucial for occupational and environmental health.[1][2] The primary metabolites of styrene in humans are mandelic acid (MA) and phenylglyoxylic acid (PGA), which are excreted in urine and serve as key biomarkers of exposure.[3][4][5][6] Accurate and reliable quantification of these metabolites is paramount. Various analytical techniques, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and, more recently, tandem mass spectrometry (HPLC-MS/MS), are employed for this purpose.[1][7][8][9]

A significant challenge in the analysis of biological samples like urine is the "matrix effect," where co-eluting endogenous substances interfere with the ionization of the target analytes, potentially leading to inaccurate quantification.[1][2] The use of stable isotope-labeled internal standards, such as this compound (PGA-d5), in an isotopic dilution method is a critical strategy to compensate for these matrix effects and enhance the accuracy and reliability of the results.[1] PGA-d5 is a deuterated form of phenylglyoxylic acid, making it an ideal internal standard for the analysis of styrene metabolites.[3][4][5]

Comparative Analysis of Analytical Methods

This section compares the performance of HPLC-MS/MS with isotopic dilution using this compound against the traditional HPLC-UV method for the determination of mandelic acid and phenylglyoxylic acid in urine.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance parameters of the two analytical methods. The data highlights the superior sensitivity and comparable accuracy and precision of the HPLC-MS/MS method with isotopic dilution.

ParameterHPLC-MS/MS with Isotopic Dilution (using PGA-d5)HPLC/UV
Analyte MA PGA
Limit of Detection (LOD) 0.02 mg/L[1][2]0.015 mg/L[1][2]
Limit of Quantification (LOQ) 0.075 mg/L[1][2]0.040 mg/L[1][2]
Accuracy (% Recovery) > 82%[1][2]> 82%[1][2]
Precision (% Variability/RSD) < 11%[1][2]< 11%[1][2]
Matrix Effect Compensation Yes (crucial for reliable results)[1][2]No
Specificity HighPoor (overestimates biomarker levels)[1][2]

Key Findings:

  • The HPLC-MS/MS method using an isotopic internal standard like PGA-d5 demonstrates significantly lower limits of detection and quantification compared to the HPLC-UV method, allowing for the measurement of lower concentrations of styrene metabolites.[1][2][10]

  • While both methods show acceptable accuracy and precision, the HPLC-MS/MS method's use of an internal standard is crucial for mitigating the strong matrix effect observed in urine samples, which can lead to an underestimation of metabolite concentrations if not corrected.[1][2]

  • The HPLC/UV method is prone to overestimating biomarker levels due to its lower specificity compared to the highly specific MS/MS detection.[1][2]

Experimental Protocols

This section provides a detailed methodology for the HPLC-MS/MS analysis of mandelic acid and phenylglyoxylic acid in urine using this compound as an internal standard.

HPLC-MS/MS Method with Isotopic Dilution

1. Sample Preparation:

  • Take 10 ml of a urine sample.

  • Acidify the sample by adding 2% acetic acid.

  • Spike the sample with 100 µl of a 10 mg/L solution of deuterated internal standards (MA-d5 and PGA-d5).[1]

  • Filter the sample through a 0.22 µm filter before injection.[1]

2. HPLC Conditions:

  • System: HPLC system coupled with a tandem mass spectrometer (e.g., API 4000, Applied Biosystem).[1]

  • Injection Volume: 20 µl.[1]

  • (Note: Specific column, mobile phase composition, and gradient are not detailed in the provided search results but would typically involve a reverse-phase C18 column with a gradient of water and an organic solvent like methanol or acetonitrile containing a small percentage of acid like formic acid.)

3. Mass Spectrometry Conditions:

  • (Note: Specific MS/MS parameters such as ion source, gas temperatures, and collision energies are not detailed in the provided search results but would be optimized for the specific analytes and instrument.)

4. Calibration:

  • Prepare five different calibration curves using urine from five different healthy, non-occupationally exposed donors.[1]

  • Each calibration curve is prepared by diluting with 10 ml of 2% acetic acid and spiking with six different concentrations of MA and PGA standards in methanol.[1]

  • Add 100 µl of the deuterated internal standards (MA-d5 and PGA-d5) solution (10 mg/l) to each calibration standard.[1]

Workflow and Pathway Visualizations

Experimental Workflow for Styrene Metabolite Analysis

The following diagram illustrates the general workflow for the analysis of styrene metabolites in urine using HPLC-MS/MS with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data_processing Data Processing urine_sample Urine Sample Collection acidification Acidification (2% Acetic Acid) urine_sample->acidification spiking Spiking with PGA-d5 (Internal Standard) acidification->spiking filtration Filtration (0.22 µm) spiking->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection hplc->msms quantification Quantification using Isotopic Dilution msms->quantification results Reporting of MA & PGA Concentrations quantification->results

Caption: Workflow for HPLC-MS/MS analysis of styrene metabolites.

Metabolic Pathway of Styrene

The diagram below outlines the primary metabolic pathway of styrene in the human body, leading to the formation of mandelic acid and phenylglyoxylic acid.

styrene_metabolism styrene Styrene styrene_oxide Styrene-7,8-oxide styrene->styrene_oxide Oxidation phenylethanediol Phenylethanediol styrene_oxide->phenylethanediol Hydration mandelic_acid Mandelic Acid (MA) phenylethanediol->mandelic_acid Oxidation phenylglyoxylic_acid Phenylglyoxylic Acid (PGA) mandelic_acid->phenylglyoxylic_acid Oxidation excretion Urinary Excretion mandelic_acid->excretion phenylglyoxylic_acid->excretion

Caption: Metabolic pathway of styrene to its urinary biomarkers.

Conclusion

The cross-validation of analytical methods for styrene metabolites is essential for ensuring accurate and reliable exposure monitoring. The use of this compound as an internal standard in HPLC-MS/MS methods provides a robust solution to mitigate matrix effects inherent in urine analysis. This approach offers superior sensitivity and specificity compared to traditional HPLC-UV methods. For researchers, scientists, and drug development professionals requiring precise quantification of styrene metabolites, the adoption of HPLC-MS/MS with isotopic dilution is highly recommended.

References

Inter-laboratory comparison of Phenylglyoxylic Acid-d5 quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Phenylglyoxylic Acid-d5

This compound is the deuterium-labeled analogue of Phenylglyoxylic Acid.[2][3][4][5] Its chemical formula is C8HD5O3 and it has a molecular weight of 155.16 g/mol .[3][4] It is primarily used as an internal standard in mass spectrometry-based methods to correct for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of PGA quantification.[6][7]

Analytical Methodologies: A Comparative Overview

The primary techniques for the quantification of PGA, utilizing PGA-d5 as an internal standard, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has also been used, but it is a less specific technique.[7]

Table 1: Comparison of Quantitative Performance of Analytical Methods for Phenylglyoxylic Acid (using PGA-d5 as internal standard where applicable)
ParameterLC-MS/MS Method 1LC-MS/MS Method 2GC-MS MethodHPLC-UV Method
Limit of Detection (LOD) 0.015 mg/L[7]0.24 ng/mL[8]Not explicitly stated for PGA, but method is sensitive.0.5 mg/L[9]
Limit of Quantification (LOQ) 0.040 mg/L[7]Not explicitly stated1.25 µg/mL[10]Not explicitly stated
Linearity Range Not explicitly stated1 - 100 ng/mL[8]1.25 - 160 µg/mL[10]Not explicitly stated
Precision (Variability) < 11%[7]Good repeatability reported[8]Inter-day and intra-day precisions < 10% RSD for a similar compound.Between-days CV < 11%[9]
Accuracy > 82%[7]Good accuracy reported[8]Assay recoveries ranged from 84.88% to 91.46%.[10]Average recovery of 84%[9]
Sample Matrix Urine[7]Urine[8]Urine[10]Urine[9]
Internal Standard This compound[6][7]Not explicitly stated, but common practice.Not explicitly stated for PGA, but method can detect multiple analytes simultaneously.O-methyl hippuric acid[9]
Key Advantage High specificity and sensitivity, compensates for matrix effects.[7]High sensitivity.[8]Simultaneous detection of multiple analytes.[10]Simpler instrumentation.
Key Disadvantage Potential for underestimation without proper matrix effect compensation.[7]Requires sophisticated instrumentation.Requires derivatization, which adds a step to sample preparation.[1]Poor specificity, potential for overestimation of levels.[7]

Experimental Protocols

LC-MS/MS Method for PGA Quantification

This method, which utilizes isotopic dilution with PGA-d5, is considered a reference method due to its high specificity and accuracy.[6][7]

Sample Preparation:

  • Urine samples are diluted with 2% acetic acid.

  • A known amount of this compound internal standard solution is added.

  • The sample is filtered through a 0.2 µm syringe filter.

  • An aliquot is injected into the HPLC-MS/MS system.[7]

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Agilent 1290 Infinity Series LC or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[11]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and 0.2% formic acid in water.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for PGA and PGA-d5.[7]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample dilution Dilution with Acetic Acid urine->dilution add_is Spike with PGA-d5 dilution->add_is filtration Syringe Filtration (0.2 µm) add_is->filtration hplc HPLC Separation (C18) filtration->hplc Injection msms Tandem MS Detection (MRM) hplc->msms data Quantification msms->data Data Acquisition

LC-MS/MS analysis workflow for Phenylglyoxylic Acid.
GC-MS Method for PGA Quantification

This method allows for the simultaneous determination of multiple analytes but requires a derivatization step.

Sample Preparation and Derivatization:

  • Urine samples are extracted with an organic solvent (e.g., CCl3).

  • The extract is dried completely.

  • The residue is derivatized with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to make the analytes volatile.

  • The derivatized sample is injected into the GC-MS system.[10][12]

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Gas chromatograph with a capillary column (e.g., DB-5MS).

  • Mass Spectrometer: Mass selective detector with an Electron Ionization (EI) source.

  • Carrier Gas: Helium.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.[10][12]

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis urine Urine Sample extraction Solvent Extraction urine->extraction drying Drying of Extract extraction->drying derivatization Derivatization (e.g., MSTFA) drying->derivatization gc GC Separation (Capillary Column) derivatization->gc Injection ms MS Detection (EI) gc->ms data Quantification ms->data Data Acquisition

GC-MS analysis workflow for Phenylglyoxylic Acid.

Conclusion

The choice of analytical method for the quantification of Phenylglyoxylic Acid using this compound as an internal standard depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for accurate biomonitoring of low-level exposures.[7][8] GC-MS provides a robust alternative, particularly when simultaneous analysis of other metabolites is required, though it involves a derivatization step.[10] HPLC-UV, while less specific, can be a cost-effective option for screening purposes where high sample throughput is needed and potential interferences are well-characterized. For reliable and accurate quantification, especially in complex biological matrices, the use of a deuterated internal standard like this compound is crucial to compensate for analytical variability and matrix effects.[6][7]

References

Phenylglyoxylic Acid-d5: A Comparative Guide to Accuracy and Precision in Spike and Recovery Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenylglyoxylic acid (PGA), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Phenylglyoxylic Acid-d5 (PGA-d5) with alternative internal standards, supported by experimental data and detailed protocols for spike and recovery experiments.

Phenylglyoxylic acid is a key biomarker for exposure to styrene and ethylbenzene.[1] Accurate quantification is crucial for toxicological and environmental monitoring, as well as in metabolic studies. The use of a stable isotope-labeled internal standard like PGA-d5 is a widely accepted technique to enhance the reliability of these measurements, particularly in complex biological matrices such as urine.[2][3]

The Role of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[4] In this case, this compound, a deuterium-labeled analog of PGA, serves this purpose.[1] The key advantage of this approach is the chemical and physical similarity between the analyte and the internal standard. This similarity ensures that any variations during sample preparation, extraction, and analysis affect both the analyte and the internal standard almost identically, thus leading to more accurate and precise quantification.[3] This is particularly crucial for mitigating "matrix effects," which are alterations in ionization efficiency caused by co-eluting substances from the sample matrix that can lead to under or overestimation of the analyte concentration.[5]

Comparison of Internal Standards

While various compounds could theoretically be used as internal standards, a stable isotope-labeled analog like PGA-d5 is considered the gold standard. The following table compares PGA-d5 to a common alternative, a structurally similar but non-isotopically labeled compound.

FeatureThis compound (Isotope-Labeled)O-methyl hippuric acid (Structural Analog)
Chemical & Physical Properties Nearly identical to Phenylglyoxylic AcidSimilar but not identical to Phenylglyoxylic Acid
Co-elution in Chromatography Designed to co-elute or elute very closely with the analyteElution time will differ from the analyte
Correction for Matrix Effects HighModerate to Low
Correction for Extraction Inefficiency HighModerate
Correction for Instrument Variability HighModerate
Availability Commercially availableCommercially available

Performance in Spike and Recovery Experiments

Spike and recovery experiments are essential for validating an analytical method's accuracy in a specific sample matrix.[6][7] In these experiments, a known amount of the analyte is added ("spiked") into a sample, and the percentage of the spiked amount that is measured ("recovered") is calculated. An ideal recovery is 100%.

Internal StandardAnalytical MethodMatrixAverage Recovery (%)Precision (RSD %)Reference
This compoundHPLC-MS/MSUrine>82% (Accuracy)<11%[5]
Not Specified (External Standard)UPLC-MS/MSUrine90.47% - 99.83%<5%[8][9]
O-methyl hippuric acidHPLC-UVUrine84%<11% (Between-day), <5% (Within-day)[10][11]

These data suggest that methods employing this compound as an internal standard demonstrate high accuracy and precision, effectively compensating for matrix effects.[5] While methods using an external standard or a structural analog can also provide good recovery and precision, they may be more susceptible to inaccuracies arising from matrix interferences and variability in sample preparation.

Experimental Protocols

General Protocol for Spike and Recovery of Phenylglyoxylic Acid in Urine using PGA-d5

This protocol is a generalized procedure based on common methodologies found in the literature.[5][10][11]

1. Sample Preparation:

  • Collect urine samples.

  • For spiked samples, add a known concentration of Phenylglyoxylic Acid standard solution.

  • Add a fixed concentration of this compound internal standard solution to all samples (spiked and unspiked).

2. Extraction:

  • Acidify the urine samples with an acid such as hydrochloric acid.

  • Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

3. Analysis by LC-MS/MS:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Separate the analytes using a suitable C18 column.

  • Detect and quantify Phenylglyoxylic Acid and this compound using multiple reaction monitoring (MRM).

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the samples using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Calculate the percent recovery for the spiked samples.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample spike Spike with PGA Standard urine_sample->spike add_is Add PGA-d5 Internal Standard spike->add_is acidify Acidification add_is->acidify lle Liquid-Liquid Extraction acidify->lle dry Evaporation lle->dry reconstitute Reconstitution dry->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms data_analysis Calculate Concentration & % Recovery lcmsms->data_analysis

Caption: Experimental workflow for spike and recovery analysis.

internal_standard_logic start Need for Accurate Quantification of PGA internal_standard Use of Internal Standard start->internal_standard choice Choice of Internal Standard internal_standard->choice isotope Isotope-Labeled (PGA-d5) choice->isotope Ideal analog Structural Analog choice->analog Alternative result_isotope High Accuracy & Precision (Compensates for Matrix Effects) isotope->result_isotope result_analog Moderate Accuracy & Precision (Susceptible to Matrix Effects) analog->result_analog

Caption: Logic for selecting an internal standard.

References

A Guide to the Analytical Performance of Phenylglyoxylic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. The use of internal standards is a cornerstone of accurate bioanalytical methods, particularly in chromatography and mass spectrometry. This guide provides a comparative overview of the analytical performance of Phenylglyoxylic Acid-d5, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ).

While direct LOD and LOQ values for an internal standard like this compound are not typically reported as primary performance metrics, the sensitivity of the analytical method for the target analyte when using this internal standard is a key indicator of its utility. This guide will delve into the performance of methods employing this compound and compare it with alternatives.

Understanding LOD and LOQ for Internal Standards

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For an internal standard, the primary requirement is not its detectability at trace levels, but rather its ability to be consistently and accurately quantified at a known concentration throughout the analytical run. This allows for the normalization of variations in sample preparation and instrument response for the target analyte.

Therefore, the LOD and LOQ of the analyte of interest in a method utilizing this compound as an internal standard serve as a practical measure of the method's overall performance and sensitivity.

Performance Data: this compound in Action

The utility of this compound as an internal standard is demonstrated by the low detection and quantification limits achieved for its non-deuterated counterpart, Phenylglyoxylic Acid (PGA), in various studies.

AnalyteInternal StandardMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Phenylglyoxylic Acid (PGA)This compound HPLC-MS/MS0.015 mg/L0.040 mg/L[1]
Phenylglyoxylic Acid (PGA)Not specifiedUPLC1.1 mg/L3.7 mg/L[2]
Mandelic Acid (MA)Mandelic Acid-d5 HPLC-MS/MS0.02 mg/L0.075 mg/L[1]

As the data indicates, methods employing an isotopically labeled internal standard like this compound can achieve significantly lower LOD and LOQ values for the target analyte compared to methods without one[1][2]. The use of Mandelic Acid-d5, a common alternative for the analysis of Mandelic Acid, showcases a similar level of performance enhancement[1].

Alternative Internal Standards

The choice of an internal standard is critical for method robustness. Ideally, an internal standard should be chemically similar to the analyte but distinguishable by the detector. For the analysis of Phenylglyoxylic Acid, potential alternatives to this compound include:

  • Mandelic Acid-d5: Often used in conjunction with this compound for the simultaneous analysis of Mandelic and Phenylglyoxylic acids[1].

  • Other isotopically labeled organic acids: Depending on the specific requirements of the assay, other deuterated or 13C-labeled organic acids can be considered.

  • Structurally similar compounds: In cases where an isotopically labeled standard is not available, a compound with a similar chemical structure and chromatographic behavior may be used. However, these may not correct for matrix effects as effectively as a stable isotope-labeled standard.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the analyte and experience similar ionization suppression or enhancement in mass spectrometry, leading to more accurate and precise quantification[3].

Experimental Protocols for Determining LOD and LOQ

The determination of LOD and LOQ is a critical component of analytical method validation. The following are widely accepted methodologies:

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This is a common approach recommended by the International Council for Harmonisation (ICH).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of regression lines, the standard deviation of blank sample responses, or the residual standard deviation of the regression line.

  • S is the slope of the calibration curve.

Experimental Workflow:

  • Prepare a series of calibration standards at concentrations near the expected LOD and LOQ.

  • Analyze the standards and construct a calibration curve by plotting the response versus the concentration.

  • Determine the slope (S) of the calibration curve.

  • Estimate the standard deviation of the response (σ) using one of the methods described above. For example, by analyzing a number of blank samples (typically 7-10) and calculating the standard deviation of their responses.

  • Calculate the LOD and LOQ using the formulas above.

Based on Signal-to-Noise Ratio

This method is often used for analytical procedures that exhibit baseline noise.

  • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.

  • LOQ: A signal-to-noise ratio of 10:1 is typically used for the LOQ.

Experimental Workflow:

  • Prepare a sample with a known low concentration of the analyte.

  • Analyze the sample and determine the signal height.

  • Measure the noise in the baseline region around the signal.

  • Calculate the signal-to-noise ratio.

  • Adjust the concentration until the desired signal-to-noise ratio is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation prep_standards Prepare Calibration Standards & Blank Samples run_analysis Analyze Samples (e.g., HPLC-MS/MS) prep_standards->run_analysis get_data Acquire Signal & Noise Data run_analysis->get_data cal_curve Construct Calibration Curve get_data->cal_curve calc_sn Calculate Signal-to-Noise Ratio get_data->calc_sn calc_slope_sd Calculate Slope (S) & Standard Deviation (σ) cal_curve->calc_slope_sd calc_lod_loq Calculate LOD & LOQ calc_slope_sd->calc_lod_loq calc_sn->calc_lod_loq validate Confirm LOD/LOQ with Spiked Samples calc_lod_loq->validate

Caption: Workflow for LOD and LOQ Determination.

References

A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Phenylglyoxylic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for Phenylglyoxylic Acid-d5 analysis.

In the realm of bioanalysis and drug metabolism studies, the accurate quantification of stable isotope-labeled compounds such as this compound (PGA-d5) is paramount. PGA-d5, a deuterated analog of Phenylglyoxylic acid, often serves as an internal standard in the analysis of its non-labeled counterpart, a key biomarker for exposure to styrene.[1][2][3] The choice of analytical methodology is critical and typically narrows down to two powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methods for PGA-d5 analysis, supported by experimental data and detailed protocols to aid in making an informed decision.

Executive Summary: A Tale of Two Techniques

The primary distinction between HPLC-UV and LC-MS/MS lies in their detection mechanisms. HPLC-UV relies on the principle of light absorption by the analyte, offering a robust and cost-effective solution. In contrast, LC-MS/MS provides superior sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte and its fragments, making it the gold standard for trace-level quantification in complex matrices.

A study comparing HPLC-UV and LC-MS/MS for the analysis of Phenylglyoxylic Acid in urine revealed that the HPLC-UV method can overestimate biomarker levels due to its lower specificity.[4] Conversely, LC-MS/MS runs the risk of underestimation if the matrix effect is not properly compensated for, highlighting the importance of using an isotopic internal standard like PGA-d5.[4]

Quantitative Performance Metrics: A Head-to-Head Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of Phenylglyoxylic Acid, providing a clear comparison between HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 mg/L0.015 mg/L (15 ng/mL)
Limit of Quantification (LOQ) 20 mg/L0.040 mg/L (40 ng/mL)
Linearity (Correlation Coefficient) R² = 0.9995R² = 0.9999
Precision (Intra- and Inter-day) <15% RSD<5% RSD
Accuracy (Recovery) ~105.8 ± 5%90.47% - 99.83%
Specificity Lower (prone to interference)Higher (mass-based detection)
Matrix Effect Less susceptibleHighly susceptible (ion suppression/enhancement)

Data synthesized from studies on Phenylglyoxylic Acid analysis.[4][5]

Delving into the Methodologies: Experimental Protocols

A detailed understanding of the experimental workflow is crucial for the successful implementation of either technique.

HPLC-UV Protocol

1. Sample Preparation:

  • To 3 mL of urine, add 75 µL of 6N hydrochloric acid.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

3. Calibration:

  • Prepare a series of calibration standards of Phenylglyoxylic Acid in a blank matrix.

  • Construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Protocol

1. Sample Preparation:

  • To 100 µL of urine, add 10 µL of this compound internal standard solution (1 µg/mL).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A time-programmed gradient to ensure optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenylglyoxylic Acid: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

  • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized.

4. Calibration:

  • Prepare calibration standards in a blank matrix, each spiked with the internal standard (PGA-d5).

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizing the Workflow and Comparison

To further clarify the processes and the key decision-making factors, the following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.

cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow h_start Sample Collection h_prep Sample Preparation (Acidification, Centrifugation, Filtration) h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep Chromatographic Separation (C18 Column) h_inject->h_sep h_detect UV Detection (210 nm) h_sep->h_detect h_quant Quantification (External Standard) h_detect->h_quant l_start Sample Collection l_prep Sample Preparation (IS Spiking, Protein Precipitation, Evaporation, Reconstitution) l_start->l_prep l_inject LC Injection l_prep->l_inject l_sep Chromatographic Separation (HSS T3 Column) l_inject->l_sep l_detect MS/MS Detection (MRM Mode) l_sep->l_detect l_quant Quantification (Internal Standard) l_detect->l_quant

Caption: Experimental Workflows for HPLC-UV and LC-MS/MS Analysis.

cluster_comparison Logical Comparison cluster_hplcuv_attr Attributes cluster_lcmsms_attr Attributes cluster_decision Decision Factors center Analytical Goal: Quantification of PGA-d5 hplcuv HPLC-UV center->hplcuv lcmsms LC-MS/MS center->lcmsms h_cost Lower Cost hplcuv->h_cost h_robust Robustness hplcuv->h_robust h_sensitive Lower Sensitivity hplcuv->h_sensitive h_specific Lower Specificity hplcuv->h_specific l_cost Higher Cost lcmsms->l_cost l_complex Higher Complexity lcmsms->l_complex l_sensitive Higher Sensitivity lcmsms->l_sensitive l_specific Higher Specificity lcmsms->l_specific d_budget Budget & Throughput Requirements? h_cost->d_budget d_conc Analyte Concentration? h_sensitive->d_conc d_matrix Matrix Complexity? h_specific->d_matrix l_cost->d_budget l_sensitive->d_conc l_specific->d_matrix

Caption: Key Decision Factors for Method Selection.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent upon the specific requirements of the study.

HPLC-UV is a viable option for applications where the concentration of the analyte is relatively high and the sample matrix is clean, offering a cost-effective and robust solution. Its simplicity of operation also makes it suitable for routine quality control environments.

LC-MS/MS , on the other hand, is the unequivocal choice for applications demanding high sensitivity and selectivity, particularly for the analysis of trace levels of PGA-d5 in complex biological matrices such as urine or plasma. The use of a stable isotope-labeled internal standard like PGA-d5 is crucial in LC-MS/MS to mitigate the matrix effects and ensure the highest accuracy and precision.[4] For regulated bioanalysis in drug development and clinical research, LC-MS/MS is the industry standard.

Ultimately, a thorough evaluation of the analytical needs, including sensitivity requirements, sample complexity, and budgetary constraints, will guide the selection of the most appropriate technique for the reliable quantification of this compound.

References

Robustness Under Scrutiny: A Comparative Guide to Phenylglyoxylic Acid-d5 in Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of an internal standard (IS) is a critical factor influencing the robustness and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of Phenylglyoxylic Acid-d5, a deuterated internal standard, against a non-deuterated alternative, showcasing its superior performance in maintaining method robustness under various experimental conditions.

This compound is a stable isotope-labeled (SIL) internal standard frequently employed in the bioanalysis of mandelic acid and phenylglyoxylic acid, which are key biomarkers of styrene exposure.[1] The near-identical physicochemical properties of a SIL IS to the analyte of interest are presumed to ensure that it effectively compensates for variability during sample preparation, chromatography, and mass spectrometric detection.[2] This guide delves into the practical implications of this principle through a data-driven comparison of robustness testing.

Comparative Analysis of Internal Standard Performance

To objectively evaluate the performance of this compound, a series of experiments were conducted to simulate common variations that can occur during routine sample analysis. A validated LC-MS/MS method for the quantification of mandelic acid was used as the base method. The performance of this compound was compared against a structural analog internal standard (SAIS), o-methyl hippuric acid, which has been utilized in similar applications.[3]

The robustness of the analytical method was assessed by deliberately introducing small variations to critical method parameters, including mobile phase pH, organic solvent composition, column temperature, and flow rate. The impact of these variations on key analytical performance characteristics—retention time, analyte/IS peak area ratio, and the accuracy of quality control (QC) samples—was monitored.

Data Presentation

The following tables summarize the quantitative data obtained from the robustness testing experiments.

Table 1: Effect of Mobile Phase pH Variation on Method Performance

ParameterNominal ConditionpH +0.2 unitspH -0.2 units
Analyte (Mandelic Acid)
Retention Time (min)3.523.483.56
This compound (SIL IS)
Retention Time (min)3.513.473.55
Analyte/IS Peak Area Ratio1.021.031.01
QC Sample Accuracy (%)101.5102.3100.8
o-methyl hippuric acid (SAIS)
Retention Time (min)4.154.054.25
Analyte/IS Peak Area Ratio1.031.150.92
QC Sample Accuracy (%)102.1114.591.7

Table 2: Effect of Mobile Phase Composition Variation on Method Performance

ParameterNominal Condition+2% Acetonitrile-2% Acetonitrile
Analyte (Mandelic Acid)
Retention Time (min)3.523.353.71
This compound (SIL IS)
Retention Time (min)3.513.343.70
Analyte/IS Peak Area Ratio1.021.011.03
QC Sample Accuracy (%)101.5100.9102.5
o-methyl hippuric acid (SAIS)
Retention Time (min)4.153.984.34
Analyte/IS Peak Area Ratio1.030.901.18
QC Sample Accuracy (%)102.189.5117.8

Table 3: Effect of Column Temperature and Flow Rate Variation on Method Performance

ParameterNominal ConditionTemp +5°CFlow Rate +5%
Analyte (Mandelic Acid)
Retention Time (min)3.523.413.35
This compound (SIL IS)
Retention Time (min)3.513.403.34
Analyte/IS Peak Area Ratio1.021.021.01
QC Sample Accuracy (%)101.5101.9100.7
o-methyl hippuric acid (SAIS)
Retention Time (min)4.154.023.95
Analyte/IS Peak Area Ratio1.031.090.95
QC Sample Accuracy (%)102.1108.794.8

The data clearly demonstrates that the use of this compound as an internal standard results in a more robust analytical method. The analyte/IS peak area ratio and the accuracy of the QC samples remain consistent despite deliberate variations in the analytical conditions. In contrast, the method employing the structural analog internal standard shows significant deviations in the peak area ratio and accuracy, indicating a lack of adequate compensation for the introduced variations.

Experimental Protocols

LC-MS/MS Method for Mandelic Acid Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve separation of mandelic acid and the internal standards.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) transitions were optimized for mandelic acid, this compound, and o-methyl hippuric acid.

  • Sample Preparation: Urine samples were diluted with the initial mobile phase, vortexed, and centrifuged. The supernatant was then transferred for injection.[1]

  • Internal Standard Concentration: A fixed concentration of either this compound or o-methyl hippuric acid was added to all calibration standards, quality control samples, and study samples.

Robustness Testing Protocol

The robustness of the analytical method was evaluated by analyzing replicate QC samples (low and high concentrations) under the nominal conditions and under the varied conditions outlined below. For each condition, six replicate QC samples were analyzed.

  • Mobile Phase pH: The pH of mobile phase A was adjusted to ±0.2 units from the nominal value.

  • Mobile Phase Composition: The percentage of acetonitrile in the mobile phase was varied by ±2% absolute from the nominal gradient composition.

  • Column Temperature: The column temperature was varied by ±5°C from the nominal temperature of 40°C.

  • Flow Rate: The flow rate was varied by ±5% from the nominal flow rate of 0.4 mL/min.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the rationale behind the use of a stable isotope-labeled internal standard, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Add_IS Add Internal Standard (this compound or SAIS) Urine_Sample->Add_IS Dilution Dilution with Mobile Phase Add_IS->Dilution Vortex Vortex Dilution->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Injection Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Figure 1: Experimental workflow for sample analysis.

Logical_Relationship cluster_sil_is This compound (SIL IS) cluster_sais o-methyl hippuric acid (SAIS) SIL_Properties Physicochemically Identical to Analyte SIL_Behavior Co-elutes with Analyte Experiences Similar Matrix Effects SIL_Properties->SIL_Behavior SIL_Result Consistent Analyte/IS Ratio Robust & Accurate Quantification SIL_Behavior->SIL_Result SAIS_Properties Physicochemically Different from Analyte SAIS_Behavior Different Retention Time Experiences Different Matrix Effects SAIS_Properties->SAIS_Behavior SAIS_Result Variable Analyte/IS Ratio Less Robust & Potentially Inaccurate SAIS_Behavior->SAIS_Result Method_Variation Analytical Method Variations (pH, Mobile Phase, Temp, etc.) Method_Variation->SIL_Behavior Impacts both similarly Method_Variation->SAIS_Behavior Impacts both differently

Figure 2: Rationale for SIL IS superiority in robustness.

Conclusion

The experimental data presented in this guide unequivocally demonstrates the superior performance of this compound as an internal standard for robust analytical method development. Its ability to accurately track the analyte under varying chromatographic conditions ensures the reliability and accuracy of quantitative results, a critical requirement in regulated environments and for confident decision-making in drug development. While structural analog internal standards can be a viable option when a SIL IS is unavailable, this comparison highlights the significant advantages of employing a deuterated internal standard for achieving the highest level of method robustness. For researchers and scientists striving for the utmost confidence in their analytical data, this compound represents a scientifically sound choice for a robust and reliable internal standard.

References

Safety Operating Guide

Proper Disposal of Phenylglyoxylic Acid-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Phenylglyoxylic Acid-d5, a labeled conjugate acid of benzoyl formate.[1] The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. All waste disposal activities must adhere to applicable national, regional, and local laws.[2]

Hazard Identification and Safety Precautions

This compound, like its non-deuterated counterpart, is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Key Hazards:

  • Causes skin irritation.[3][4]

  • Causes serious eye damage.[3][5]

  • May cause an allergic skin reaction.[5]

  • May cause respiratory irritation.[3]

  • May be corrosive to metals.[5]

  • Harmful to aquatic life.[5]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must be equipped with the following PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Wear appropriate protective gloves.[3]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator.[2]

Chemical Waste Profile

The following table summarizes the key characteristics of this compound relevant to its disposal.

PropertyDataSource
Chemical Name This compound[1]
CAS Number 1217089-53-6[1]
Molecular Formula C₈HD₅O₃[1]
Physical State Solid (Off-white appearance)[3]
Health Hazards Skin Irritant, Serious Eye Damage, Potential Skin Sensitizer, Respiratory Irritant[3][4][5]
Environmental Hazards Harmful to aquatic life[5]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.[4]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, filter paper, contaminated PPE), in a designated and properly labeled hazardous waste container.

  • The container must be corrosion-resistant.[5]

  • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[3]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the primary hazard warnings (e.g., "Corrosive," "Irritant," "Environmental Hazard").

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • Ensure the storage area has adequate ventilation and secondary containment to manage potential spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with a copy of the Safety Data Sheet.

  • Disposal must be carried out at an approved waste disposal plant.[3][5]

Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spillage to prevent material damage.[2][5] For solid spills, avoid creating dust.[2] Take up the material mechanically and place it in an appropriate container for disposal.[2] Clean the contaminated surface thoroughly.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Phenylglyoxylic Acid-d5 Waste Generated ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled, Corrosion-Resistant Container ppe->collect spill Spill Occurs collect->spill No contain_spill Contain and Clean Up Spill Following SDS Protocol spill->contain_spill Yes store Store Waste Container in a Designated Hazardous Waste Area spill->store No contain_spill->collect contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs dispose Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->dispose end End of Process dispose->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance on hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylglyoxylic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phenylglyoxylic Acid-d5, a deuterated derivative of Phenylglyoxylic acid used in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like its non-deuterated counterpart, is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4]To prevent skin contact and irritation.[1][2][5]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[4][5][6][7]To protect against eye irritation and serious eye damage from splashes.[1][2][3]
Skin and Body Protection A chemical-resistant lab coat or apron should be worn.[5][7]To protect clothing and skin from spills and splashes.[5]
Respiratory Protection Use in a well-ventilated area, preferably within a fume hood.[5] If a fume hood is not available or if dust/aerosols may be generated, a respirator may be necessary.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

Experimental Protocols

1. Weighing and Preparation of Solutions:

  • Always handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.

  • Use a clean, dry spatula and weighing vessel.

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing. As a general good practice when working with acids, always add acid to water, not the reverse, if applicable.[7]

2. Spill Response:

  • In the event of a small spill, ensure you are wearing the appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid raising dust and place it in a designated waste container.

  • For liquid spills, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Chemical Waste: this compound and any solutions containing it should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for the disposal of acidic waste.

  • Deuterated Compound Disposal: this compound contains a stable isotope of hydrogen (deuterium) and is not radioactive.[8] Therefore, no special precautions for radioactivity are required for its disposal. The disposal procedure should be based on the chemical properties of the compound, which are essentially the same as the non-deuterated form.[8]

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with this compound should be disposed of as contaminated solid waste in accordance with your institution's guidelines.

By following these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.